CSRM617
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H13N3O5 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-amino-3-hydroxy-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C10H13N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-3,6,14-17H,4,11H2,(H,13,18)/b12-3- |
InChI Key |
ZYTUVQILDHABLA-BASWHVEKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
CSRM617 Mechanism of Action in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CSRM617 is a novel, first-in-class small-molecule inhibitor of the ONECUT2 (OC2) transcription factor, a critical driver of lethal, metastatic castration-resistant prostate cancer (mCRPC).[1][2] This document provides a comprehensive technical overview of the mechanism of action, preclinical efficacy, and experimental validation of this compound. By directly binding to the OC2-HOX domain, this compound inhibits its transcriptional activity, leading to the suppression of tumor growth, metastasis, and the reversal of treatment resistance.[2][3] This guide consolidates key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways modulated by this promising therapeutic agent.
Core Mechanism of Action
This compound targets ONECUT2, a master regulator of androgen receptor (AR) networks that becomes particularly important in the progression to an aggressive, AR-independent neuroendocrine phenotype in prostate cancer.[2][4] The primary mechanism of this compound involves the direct inhibition of OC2's transcriptional activity.[2] This leads to a cascade of downstream effects that counter the oncogenic functions of OC2.
The key facets of this compound's mechanism of action include:
-
Direct Binding to ONECUT2 : this compound has been shown to directly bind to the HOX domain of the ONECUT2 transcription factor.[4] This interaction is believed to allosterically inhibit the DNA-binding activity of OC2.[3] Surface Plasmon Resonance (SPR) assays have determined a dissociation constant (Kd) of 7.43 µM for this interaction.[3][5]
-
Reversal of Androgen Receptor Suppression : ONECUT2 acts as a direct suppressor of the androgen receptor (AR) signaling axis, in part by repressing the expression of AR and its co-factor FOXA1.[3][4] By inhibiting OC2, this compound effectively removes this suppression, which may restore sensitivity to AR-targeted therapies.[1][4]
-
Inhibition of Neuroendocrine Differentiation : OC2 promotes a neuroendocrine phenotype by upregulating genes such as PEG10.[1][3] This transdifferentiation is a known mechanism of resistance to AR-targeted therapies.[1] this compound blocks this pathway by inhibiting OC2, thereby reducing the expression of neuroendocrine markers like PEG10.[1][5]
-
Induction of Apoptosis : Treatment with this compound has been demonstrated to induce apoptosis in prostate cancer cell lines.[2][3] This is evidenced by the increased expression of cleaved Caspase-3 and PARP.[2][5]
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Assay | Reference(s) |
| Binding Affinity (Kd) | 7.43 µM | - | Surface Plasmon Resonance (SPR) | [3][5] |
| IC50 Range | 20 nM - 20 µM | Panel of human prostate cancer cell lines | Cell Viability/Proliferation Assays | [2][5] |
| Apoptosis Induction | Increased cleaved Caspase-3 and PARP | 22Rv1 | Western Blot | [2][5] |
| Gene Expression Modulation | Time-dependent decrease in PEG10 mRNA | 22Rv1 | qRT-PCR | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Treatment Regimen | Key Findings | Reference(s) |
| Subcutaneous Xenograft (Nude Mice) | 22Rv1 | 50 mg/kg daily | Significant reduction in tumor volume and weight. Well-tolerated with no significant effect on mouse weight. | [5] |
| Metastasis Model (SCID Mice) | Luciferase-tagged 22Rv1 (intracardiac injection) | 50 mg/kg daily | Significant reduction in the onset and growth of diffuse metastases. | [5][6][7] |
| Biomarker Modulation in Tumors | 22Rv1 | 50 mg/kg daily | Significant downregulation of PEG10 protein levels in tumors. | [5] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
References
The Molecular Target of CSRM617: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
CSRM617 is a first-in-class, selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2][3] Emerging as a critical driver in lethal, metastatic castration-resistant prostate cancer (mCRPC), OC2 represents a promising therapeutic target.[4][5] this compound exerts its therapeutic effect by directly binding to the HOX domain of OC2, thereby inhibiting its transcriptional activity, which leads to the suppression of tumor growth and the induction of apoptosis.[1][6] This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, quantitative data, and the experimental protocols used to elucidate its function.
Molecular Target and Binding Characteristics
The primary molecular target of this compound is the atypical homeobox transcription factor ONECUT2 (OC2).[6] this compound was identified through in silico modeling and chemical library screening as a compound that directly interacts with the HOX domain of the OC2 protein.[4][6] This selective binding inhibits the function of OC2.[1]
Quantitative Data: Binding Affinity and Cellular Activity
The interaction between this compound and its target, as well as its effects on cancer cell lines, have been quantitatively characterized.
| Parameter | Value | Method | Target | Cell Line | Reference |
| Binding Affinity | |||||
| Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | ONECUT2-HOX domain | N/A | [6][7] |
| Cellular Activity | |||||
| IC50 | Dependent on endogenous OC2 expression | Cell Viability Assay | N/A | Prostate Cancer Cell Lines | [4] |
| Apoptosis Induction | 20 µM (72 hours) | Western Blot (Cleaved Caspase-3 and PARP) | N/A | 22Rv1 | [8][9] |
| In Vivo Efficacy | |||||
| Tumor Growth Inhibition | 50 mg/kg (daily, p.o.) | Xenograft Mouse Model | N/A | 22Rv1 | [7][9] |
Mechanism of Action and Signaling Pathway
This compound's mechanism of action is centered on the inhibition of ONECUT2, a master regulator of androgen receptor (AR) networks in mCRPC.[1][9] OC2 acts as a suppressor of the AR transcriptional program.[1] By inhibiting OC2, this compound effectively removes this suppression, impacting the AR signaling pathway.[1]
The key facets of this compound's mechanism include:
-
Direct Inhibition of ONECUT2: this compound selectively binds to the HOX domain of OC2, preventing it from carrying out its normal functions.[1][6]
-
Suppression of a Suppressor: OC2 directly represses the expression of the androgen receptor (AR) and the pioneer factor FOXA1.[1] Inhibition of OC2 by this compound can therefore modulate AR and FOXA1 levels.[1]
-
Downregulation of OC2 Target Genes: The activity of this compound leads to a decrease in the expression of genes regulated by OC2, such as PEG10, which is a marker for neuroendocrine differentiation.[1][2][9]
-
Induction of Apoptosis: this compound treatment has been shown to induce programmed cell death in prostate cancer cells, confirmed by the increased presence of cleaved Caspase-3 and PARP.[2][8][7]
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the molecular target and activity of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of this compound to the ONECUT2 protein.[10]
-
Methodology:
-
Recombinant ONECUT2 protein is immobilized on a sensor chip surface.[10]
-
A series of concentrations of this compound are flowed over the sensor surface.[10]
-
The binding and dissociation of this compound to ONECUT2 are measured in real-time by detecting changes in the refractive index at the surface.[10]
-
The equilibrium dissociation constant (Kd) is calculated from the association and dissociation rate constants.[10]
-
Western Blot for Apoptosis Markers and Target Gene Expression
-
Objective: To assess the induction of apoptosis and the regulation of OC2 target genes in cancer cells following treatment with this compound.[2]
-
Methodology:
-
Prostate cancer cells (e.g., 22Rv1) are treated with this compound or a vehicle control.[2]
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.[2]
-
The membrane is incubated with primary antibodies specific for proteins of interest, such as cleaved Caspase-3, PARP, and PEG10.[2]
-
HRP-conjugated secondary antibodies are used for detection via chemiluminescence.[2]
-
The intensity of the protein bands is compared between treated and control samples to determine changes in protein levels.[6]
-
Cell Viability Assay
-
Objective: To measure the effect of this compound on the proliferation of prostate cancer cells.
-
Methodology:
-
Prostate cancer cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
After a set incubation period (e.g., 48 hours), a reagent such as MTT or resazurin (B115843) is added to measure metabolic activity, which correlates with the number of viable cells.[8]
-
The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.[9]
-
Methodology:
-
Human prostate cancer cells (e.g., 22Rv1) are implanted subcutaneously or intracardially into immunodeficient mice.[9]
-
Once tumors are established, mice are treated with this compound or a vehicle control, typically via oral gavage.[7][9]
-
Tumor growth is monitored over time, and in some cases, metastasis is assessed using bioluminescence imaging.[3][9]
-
At the end of the study, tumors are excised, and target gene expression (e.g., PEG10) can be analyzed.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
CSRM617: A Technical Guide to the Inhibition of the ONECUT2 Transcription Factor in Advanced Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of resistance to androgen deprivation therapy in prostate cancer, leading to metastatic castration-resistant prostate cancer (mCRPC), represents a significant clinical challenge. The transcription factor ONECUT2 (OC2) has been identified as a pivotal driver of mCRPC progression, promoting an androgen receptor (AR)-independent state and neuroendocrine differentiation.[1] CSRM617 is a novel, first-in-class small-molecule inhibitor that directly targets ONECUT2, offering a promising therapeutic strategy for this lethal form of prostate cancer.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Introduction to ONECUT2 as a Therapeutic Target
ONECUT2 is a master regulator of transcriptional networks that become active in aggressive prostate cancer variants.[1] Its expression is elevated in a subset of prostate adenocarcinomas and neuroendocrine tumors.[3] The multifaceted role of OC2 in promoting tumor progression includes the suppression of the AR signaling axis by directly repressing the expression of AR and its co-factor FOXA1.[1] Furthermore, ONECUT2 promotes a neuroendocrine phenotype by upregulating genes such as PEG10.[1][4] This transdifferentiation is a known mechanism of resistance to AR-targeted therapies.[3] Given its central role in driving therapy resistance and metastasis, ONECUT2 has emerged as a promising therapeutic target for advanced prostate cancer.[3]
This compound: Discovery and Mechanism of Action
This compound was identified through a rational drug discovery approach that combined in silico modeling of the ONECUT2 homeobox (HOX) domain with high-throughput screening of chemical libraries.[1][3] It is a selective small-molecule inhibitor that directly binds to the HOX domain of ONECUT2.[1][5] This interaction is believed to allosterically inhibit the DNA-binding activity of ONECUT2, thereby modulating its transcriptional activity and inducing apoptosis in cancer cells.[1][5]
Binding Affinity and Specificity
Surface Plasmon Resonance (SPR) assays have demonstrated that this compound directly binds to the ONECUT2-HOX domain with a dissociation constant (Kd) of 7.43 µM.[1][4] Recent studies suggest that this compound requires the formation of an iron (Fe) complex to effectively inhibit the binding of ONECUT2 to its DNA response element.[3]
Quantitative Preclinical Data
The efficacy of this compound has been evaluated through a series of in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for advanced prostate cancer.
In Vitro Efficacy
This compound has shown potent anti-proliferative activity across a panel of human prostate cancer cell lines, including those representing both androgen-sensitive and castration-resistant disease.[2][3] The half-maximal inhibitory concentration (IC50) is dependent on the endogenous expression level of ONECUT2, with cell lines expressing higher levels of OC2 being more responsive.[3][4]
| Cell Line | Type | IC50 (µM) | Apoptosis Induction | Reference |
| 22Rv1 | Human prostate carcinoma, AR-positive, CRPC | 5-15 | Yes (Cleaved Caspase-3, PARP) | [1][4] |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | Not explicitly stated, but growth inhibited | Yes | [1][2] |
| C4-2 | CRPC | Not explicitly stated, but growth inhibited | Yes | [1][2] |
| PC-3 | Androgen-independent human prostate adenocarcinoma | Not explicitly stated, but growth inhibited | Yes | [1][2] |
Data summarized from multiple sources.
In Vivo Efficacy
A key in vivo study utilized a 22Rv1 human prostate cancer xenograft model in mice to evaluate the anti-tumor and anti-metastatic efficacy of this compound.[1][4]
| Treatment Group | Dosage | Administration | Outcome | Reference |
| Vehicle Control | - | Daily intraperitoneal injection | Progressive tumor growth | [1][4] |
| This compound | 50 mg/kg | Daily intraperitoneal injection for 20 days | Significant inhibition of tumor growth and reduction in metastases | [1][4] |
Data summarized from multiple sources.
Signaling Pathways and Experimental Workflows
ONECUT2 Signaling Pathway and this compound Inhibition
ONECUT2 plays a crucial role in the progression of prostate cancer by suppressing the AR signaling pathway and promoting neuroendocrine differentiation. This compound inhibits these effects by directly binding to ONECUT2.
Caption: ONECUT2 signaling in prostate cancer and the inhibitory effect of this compound.
Experimental Workflow for In Vivo Xenograft Study
The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Caption: Workflow for evaluating this compound efficacy in a xenograft mouse model.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Assay
-
Objective: To determine the binding affinity of this compound to the ONECUT2-HOX domain.
-
Methodology:
-
Recombinant ONECUT2-HOX protein is immobilized on a sensor chip.
-
Various concentrations of this compound are passed over the chip.
-
The binding kinetics (association and dissociation rates) are measured in real-time.
-
The dissociation constant (Kd) is calculated from the kinetic data.[1]
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the growth of prostate cancer cell lines.
-
Methodology:
-
Prostate cancer cells (e.g., 22Rv1, LNCaP, C4-2, PC-3) are seeded in 96-well plates.[2]
-
Cells are treated with a range of concentrations of this compound (e.g., 20 nM - 20 µM) for a specified duration (e.g., 48 hours).[4]
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Western Blot for Apoptosis Markers
-
Objective: To determine if this compound induces apoptosis in prostate cancer cells.
-
Methodology:
-
22Rv1 cells are treated with this compound (e.g., 20 µM) for a specified time (e.g., 72 hours).[2][4]
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against apoptosis markers such as cleaved Caspase-3 and PARP.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
The intensity of the bands corresponding to the cleaved proteins is compared between treated and untreated samples.[5]
-
In Vivo Xenograft and Metastasis Model
-
Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a preclinical mouse model.
-
Methodology:
-
Xenograft: 22Rv1 cells are subcutaneously injected into the flanks of immunodeficient mice.[1][4]
-
Once tumors reach a palpable size, mice are randomized into vehicle and this compound treatment groups.[1]
-
Mice are treated daily with intraperitoneal injections of either vehicle or this compound (50 mg/kg).[4]
-
Tumor volume is measured regularly with calipers.[1]
-
Metastasis: Luciferase-tagged 22Rv1 cells are injected intracardially into mice.[1][4]
-
Metastatic progression is monitored by bioluminescence imaging.[1]
-
Future Directions and Conclusion
This compound represents a promising new therapeutic agent for the treatment of advanced, castration-resistant prostate cancer.[1] Its novel mechanism of action, targeting the master regulator ONECUT2, provides a new avenue to overcome resistance to current therapies.[1] The preclinical data strongly support its continued development. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, identifying predictive biomarkers for patient selection, and ultimately, advancing this compound into clinical trials.[1][6] The development of derivatives of this compound is also underway to improve its therapeutic potential.[6]
References
The Discovery and Development of CSRM617: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CSRM617 is a novel, first-in-class small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a critical driver in the progression of lethal, castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. Identified through a combination of in silico modeling and chemical library screening, this compound directly binds to the OC2 homeobox (HOX) domain, inhibiting its transcriptional activity.[1] Preclinical studies have demonstrated its ability to induce apoptosis in prostate cancer cell lines and suppress tumor growth and metastasis in murine models. This document details the experimental methodologies for key studies and presents available quantitative data in a structured format to support further research and development.
Discovery of this compound
The identification of this compound was achieved through a rational drug discovery approach. This process began with the recognition of ONECUT2 (OC2) as a master regulator transcription factor implicated in aggressive, androgen receptor (AR)-independent prostate cancer.[2]
An in silico model of the ONECUT2-HOX domain was constructed to facilitate the virtual screening of large chemical libraries.[1] This computational approach identified potential small molecules with the appropriate conformational and electronic properties to bind to the HOX domain. Subsequent high-throughput screening of these candidates led to the identification of this compound as a promising lead compound.
Mechanism of Action
This compound exerts its anti-neoplastic effects by directly targeting the ONECUT2 transcription factor. Surface Plasmon Resonance (SPR) assays have confirmed that this compound binds directly to the ONECUT2-HOX domain.[1] This binding is believed to allosterically inhibit the DNA-binding activity of OC2, thereby preventing it from regulating its target genes. Recent findings also suggest that a complex of this compound with iron is necessary to inhibit the binding of OC2 to DNA.[3]
Impact on Signaling Pathways
ONECUT2 is a central node in a complex signaling network that promotes prostate cancer progression to a more aggressive, neuroendocrine phenotype. By inhibiting OC2, this compound modulates these pathways to suppress tumor growth.
-
Androgen Receptor (AR) Axis Suppression: ONECUT2 is a known repressor of the AR signaling pathway. It directly suppresses the expression of the Androgen Receptor (AR) and its critical co-factor, FOXA1.[1]
-
Promotion of Neuroendocrine Differentiation: ONECUT2 promotes a neuroendocrine phenotype by upregulating the expression of genes such as Paternally Expressed Gene 10 (PEG10).[1]
By inhibiting ONECUT2, this compound effectively reverses these transcriptional programs, leading to the suppression of tumor growth and metastasis.
Preclinical Data
The efficacy of this compound has been evaluated in a series of in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for advanced prostate cancer.
In Vitro Studies
This compound has been shown to inhibit the growth of various prostate cancer cell lines and induce apoptosis. The sensitivity to this compound correlates with the expression level of ONECUT2.
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Parameter | Cell Lines | Value/Concentration | Duration | Outcome | Reference |
| Binding Affinity (Kd) | - | 7.43 µM | - | Direct binding to OC2-HOX domain | [4] |
| IC50 | 22Rv1, PC-3, LNCaP, C4-2 | 5-15 µM | 48 hours | Inhibition of cell growth | [3] |
| Apoptosis Induction | 22Rv1 | 20 µM | 72 hours | Increased cleaved Caspase-3 and PARP | [4] |
In Vivo Studies
Preclinical evaluation in mouse models has demonstrated the anti-tumor and anti-metastatic activity of this compound.
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models
| Animal Model | Cell Line | Treatment | Key Outcomes | Reference |
| Subcutaneous Xenograft | 22Rv1 in nude mice | 50 mg/kg this compound daily | Significant reduction in tumor volume and weight. Well-tolerated with no significant effect on mouse weight. | [4] |
| Metastasis Model | Luciferase-tagged 22Rv1 in SCID mice (intracardiac injection) | 50 mg/kg this compound daily | Significant reduction in the onset and growth of diffuse metastases. | [4] |
| Biomarker Modulation | 22Rv1 xenografts | 50 mg/kg this compound daily | Significant downregulation of PEG10 protein levels in tumors. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) Assay
-
Objective: To determine the binding affinity of this compound to the ONECUT2-HOX domain.
-
Methodology:
-
The ONECUT2-HOX domain protein is immobilized on a sensor chip.
-
A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.
-
The binding events are detected in real-time by monitoring changes in the refractive index at the sensor surface.
-
The association and dissociation rate constants are measured.
-
The dissociation constant (Kd) is calculated from the ratio of the rate constants to determine the binding affinity.
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on prostate cancer cell lines.
-
Methodology:
-
Prostate cancer cells (e.g., 22Rv1, PC-3, LNCaP, C4-2) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO) for 48 hours.
-
After the incubation period, MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by plotting the dose-response curve.
-
Apoptosis Assay (Western Blot)
-
Objective: To assess the induction of apoptosis by this compound through the detection of cleaved Caspase-3 and PARP.
-
Methodology:
-
22Rv1 cells are treated with this compound (e.g., 20 µM) or vehicle control for 72 hours.
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the cell lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for cleaved Caspase-3 and cleaved PARP. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
In Vivo Xenograft and Metastasis Models
-
Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in vivo.
-
Methodology:
-
Subcutaneous Xenograft Model:
-
22Rv1 cells are subcutaneously implanted into the flank of nude mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives daily administration of this compound (50 mg/kg), while the control group receives the vehicle.
-
Tumor volume is measured regularly with calipers, and mouse weight is monitored to assess toxicity.
-
At the end of the study, tumors are excised and weighed.
-
-
Metastasis Model:
-
Luciferase-tagged 22Rv1 cells are injected intracardially into SCID mice.
-
Two days post-injection, daily treatment with this compound (50 mg/kg) or vehicle is initiated.
-
Metastatic progression is monitored non-invasively using bioluminescence imaging.
-
At the end of the study, the extent of metastasis can be further confirmed by ex vivo imaging of organs and histological analysis.
-
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of advanced, castration-resistant prostate cancer. Its novel mechanism of action, targeting the master regulator ONECUT2, offers a new strategy to overcome resistance to current therapies. The preclinical data strongly support its continued development.
Future research should focus on:
-
Optimization of the pharmacokinetic and pharmacodynamic properties of this compound.
-
Identification of predictive biomarkers for patient selection.
-
Advancement of this compound or its analogs into clinical trials.
This technical guide provides a foundational resource for researchers dedicated to advancing the treatment of prostate cancer through the exploration of novel therapeutic targets like ONECUT2.
References
- 1. ONECUT2 is a driver of neuroendocrine prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of ex vivo bioluminescence imaging, Alu-qPCR and histology for the quantification of spontaneous lung and bone metastases in subcutaneous xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
CSRM617: A Novel Inhibitor of ONECUT2 for the Treatment of Castration-Resistant Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metastatic castration-resistant prostate cancer (mCRPC) represents a significant clinical challenge, often characterized by resistance to androgen deprivation therapy and the activation of alternative survival pathways. The transcription factor ONECUT2 (OC2) has emerged as a pivotal driver of lethal CRPC, promoting an androgen receptor (AR)-independent state. CSRM617 is a first-in-class, selective small-molecule inhibitor of ONECUT2, demonstrating significant preclinical efficacy in CRPC models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.
Core Mechanism of Action
This compound functions by directly targeting the ONECUT2 transcription factor, a master regulator of AR networks in mCRPC.[1][2][3][4][5] By inhibiting OC2, this compound modulates key signaling pathways involved in CRPC progression and therapy resistance.
Direct Binding to ONECUT2: this compound selectively binds to the HOX domain of the ONECUT2 protein.[2][3][5] This interaction has been quantitatively characterized, revealing a direct physical engagement with its molecular target. Recent findings suggest that this compound requires the formation of an iron (Fe) complex to effectively inhibit the binding of ONECUT2 to its DNA response element.[6]
Inhibition of Transcriptional Activity: The binding of this compound to the OC2-HOX domain allosterically inhibits the DNA-binding activity of OC2.[2] This prevents OC2 from regulating the expression of its target genes, which are crucial for the survival and aggressive phenotype of CRPC cells.
Signaling Pathways Modulated by this compound
This compound's inhibition of ONECUT2 has profound effects on downstream signaling pathways critical to CRPC.
The ONECUT2-AR Axis: ONECUT2 acts as a direct suppressor of the AR transcriptional program.[3][7] It achieves this, in part, by repressing the expression of both the Androgen Receptor (AR) and the pioneer factor FOXA1, which is essential for AR's chromatin binding.[2][3] By inhibiting OC2, this compound effectively removes this layer of suppression, which may restore sensitivity to AR-targeted therapies in certain contexts.[3][7]
Neuroendocrine Differentiation Pathway: ONECUT2 is a key driver of neuroendocrine differentiation in prostate cancer, a feature associated with aggressive disease and poor prognosis.[8] It upregulates genes such as PEG10, which is associated with this phenotype.[2][4] this compound treatment leads to a time-dependent decrease in PEG10 mRNA expression, indicating its ability to block this transdifferentiation pathway.[1][7]
Induction of Apoptosis: this compound induces apoptosis in prostate cancer cell lines.[1][4] This is evidenced by the increased expression of cleaved Caspase-3 and cleaved PARP, key markers of programmed cell death.[1][3][4]
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies, yielding key quantitative data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Method | Cell Lines | Reference |
| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | N/A | [1][2][5] |
| IC50 | 5-15 µM | Cell Viability Assay | Dependent on cell line | [6] |
| Apoptosis Induction | Increased Cleaved Caspase-3 & PARP | Western Blot | 22Rv1 | [1][3] |
| PEG10 mRNA Expression | Time-dependent decrease | qPCR | 22Rv1 | [1] |
| Cell Growth Inhibition | Dose-dependent | Cell Viability Assay | 22Rv1, LNCaP, C4-2, PC-3 | [1][9] |
Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model
| Treatment Group | Dosage | Administration | Outcome | Reference |
| Vehicle Control | - | Daily intraperitoneal injection | Progressive tumor growth | [2] |
| This compound | 50 mg/kg | Daily intraperitoneal injection for 20 days | Significant inhibition of tumor growth and reduction in metastases | [1][2] |
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Assay
Objective: To determine the binding affinity of this compound to the ONECUT2-HOX domain.
Methodology:
-
Recombinant ONECUT2-HOX protein is immobilized on a sensor chip.
-
Various concentrations of this compound are passed over the chip.
-
Binding kinetics are measured in real-time to calculate the dissociation constant (Kd).[2][5]
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation of prostate cancer cells.
Methodology:
-
Prostate cancer cells (e.g., 22Rv1, LNCaP, C4-2, PC-3) are seeded in 96-well plates.[3][10]
-
Cells are treated with a range of this compound concentrations (e.g., 0.01 to 100 µM) or a vehicle control (DMSO) for 48-72 hours.[3][4]
-
Cell viability is measured using assays such as MTT or CellTiter-Glo.[9]
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Western Blot)
Objective: To assess the induction of apoptosis by this compound.
Methodology:
-
22Rv1 cells are treated with this compound (e.g., 10-20 µM) or vehicle for 48-72 hours.[3]
-
Cells are harvested and lysed in RIPA buffer with protease and phosphatase inhibitors.[3]
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and incubated with primary antibodies against cleaved Caspase-3 and cleaved PARP, with a housekeeping protein (e.g., β-actin) as a loading control.[3]
-
Bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft and Metastasis Model
Objective: To evaluate the in vivo efficacy of this compound on tumor growth and metastasis.
Methodology:
-
Tumor Growth: 22Rv1 human prostate cancer cells are subcutaneously implanted into nude mice.[1][2]
-
Once tumors are palpable, mice are randomized into vehicle and this compound treatment groups.
-
Mice are treated daily with this compound (50 mg/kg) or vehicle via intraperitoneal injection.[1][2]
-
At the end of the study, tumors are excised and weighed.
-
Metastasis: Luciferase-tagged 22Rv1 cells are injected intracardially into SCID mice.[1][2]
-
Metastatic progression is monitored by bioluminescence imaging.[2][3]
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of advanced, castration-resistant prostate cancer.[2] Its novel mechanism of action, targeting the master regulator ONECUT2, provides a new avenue to overcome resistance to current therapies. The preclinical data strongly support its continued development.[2] Future research should focus on optimizing the pharmacokinetic properties of this compound derivatives, identifying predictive biomarkers for patient stratification, and exploring combination therapies to enhance its anti-tumor activity in the clinical setting.[8][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. uclahealth.org [uclahealth.org]
CSRM617 Hydrochloride: A Technical Overview of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
CSRM617 hydrochloride is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2] Emerging as a significant therapeutic target in advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), OC2 is a master regulator of androgen receptor (AR) networks.[3][4][5] this compound hydrochloride exhibits potent anti-cancer properties by directly binding to the OC2-HOX domain, inducing apoptosis, and inhibiting tumor growth in preclinical models.[1][6] This technical guide provides a comprehensive analysis of the biological activity of this compound hydrochloride, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
Mechanism of Action
This compound hydrochloride's primary mechanism of action is the selective inhibition of the ONECUT2 transcription factor.[4] It directly binds to the HOX domain of OC2, a critical region for its DNA-binding and transcriptional activity.[6] This interaction has a multifaceted downstream effect on the androgen receptor signaling pathway:
-
Suppression of a Suppressor: OC2 is known to directly suppress the AR transcriptional program. By inhibiting OC2, this compound effectively removes this layer of suppression.[4]
-
Regulation of AR and FOXA1: OC2 can directly repress the expression of both the androgen receptor and the pioneer factor FOXA1, which is essential for AR's interaction with chromatin.[4][6]
-
Induction of Apoptosis: Treatment with this compound hydrochloride leads to the induction of apoptosis, as evidenced by the increased expression of cleaved Caspase-3 and PARP.[1][7][8]
-
Downregulation of PEG10: this compound has been shown to decrease the mRNA expression of PEG10, a gene regulated by OC2 and associated with a neuroendocrine phenotype in prostate cancer.[3][5][6]
The hydrochloride salt form of this compound generally offers enhanced water solubility and stability compared to its free form, while exhibiting comparable biological activity at equivalent molar concentrations.[7]
Quantitative Data
The biological activity of this compound hydrochloride has been quantified in various preclinical studies, as summarized in the tables below.
Table 1: Binding Affinity and In Vitro Efficacy of this compound
| Parameter | Target | Assay Type | Value | Cell Lines / Model | Reference |
| Binding Affinity (Kd) | ONECUT2 (OC2-HOX domain) | Surface Plasmon Resonance (SPR) | 7.43 µM | - | [1][3][6] |
| In Vitro Activity | Cell Growth Inhibition | Cell Viability Assay | 0.01-100 µM (48 hours) | PC-3, 22RV1, LNCaP, C4-2 | [1][7][9] |
| In Vitro Activity | Apoptosis Induction | Apoptosis Assay | 10-20 µM (48 hours) | 22Rv1 | [1][7] |
| In Vitro Activity | Apoptosis Induction | Western Blot | 20 µM (72 hours) | 22Rv1 | [1][7] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Dosage | Administration Route | Mouse Model | Key Findings | Reference |
| Anti-tumor Efficacy | 50 mg/kg (daily for 20 days) | Oral (p.o.) | SCID mice with 22Rv1 xenografts | Inhibition of tumor growth. | [1] |
| Anti-tumor Efficacy | 50 mg/kg | - | Nude mice with 22Rv1 subcutaneous xenografts | Significant reduction in tumor volume and weight. | [3][10] |
| Anti-metastatic Efficacy | 50 mg/kg (daily) | - | SCID mice with intracardially injected luciferase-tagged 22Rv1 cells | Significant reduction in the onset and growth of diffuse metastases. | [3][10] |
| Biomarker Modulation | - | - | Mouse models | Down-regulation of PEG10 expression in tumors. | [3][10] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Experimental Workflow for this compound Evaluation
This diagram outlines a general workflow for assessing the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
The Impact of CSRM617 on Androgen Receptor Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the small molecule inhibitor CSRM617 and its effects on the androgen receptor (AR) signaling pathway. This compound has emerged as a significant compound in the study of castration-resistant prostate cancer (CRPC) due to its novel mechanism of action. This document details the molecular interactions, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated signaling pathways and workflows.
Mechanism of Action: An Indirect Approach to AR Modulation
This compound is not a direct inhibitor of the androgen receptor. Instead, it selectively targets the transcription factor ONECUT2 (OC2), which is a master regulator of AR networks, particularly in the context of metastatic CRPC.[1][2][3] this compound binds directly to the HOX domain of OC2.[2][4][5] This interaction has a multifaceted impact on AR signaling:
-
Suppression of an AR Suppressor: ONECUT2 has been shown to directly suppress the AR transcriptional program.[2] By inhibiting OC2, this compound effectively removes this layer of suppression, which can restore sensitivity to AR-targeted therapies in certain contexts.[2]
-
Regulation of AR and FOXA1 Expression: Research indicates that OC2 directly represses the expression of both AR and the pioneer factor FOXA1, which is essential for AR's chromatin binding.[2] Inhibition of OC2 by this compound can therefore lead to a complex modulation of AR and FOXA1 levels.[2]
-
Induction of Apoptosis: this compound treatment has been shown to induce apoptosis in prostate cancer cells, as evidenced by the appearance of cleaved Caspase-3 and PARP.[3][4]
Recent studies have also indicated that this compound requires the formation of an iron (Fe) complex to effectively inhibit the binding of ONECUT2 to its DNA response element.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and binding affinity of this compound from various in vitro and in vivo studies.
Table 1: Binding Affinity of this compound
| Parameter | Value | Method |
| Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) |
Data sourced from multiple references.[2][3][4][5][7]
Table 2: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Type | Key Characteristics | Effect of this compound |
| 22Rv1 | CRPC | AR-positive, expresses AR-V7 splice variant | High sensitivity to this compound, inhibition of cell growth, and induction of apoptosis.[2][3][4][8] |
| LNCaP | Androgen-Sensitive | Wild-type AR | Sensitive to this compound, inhibition of cell growth.[4][8] |
| C4-2 | CRPC | LNCaP subline, castration-resistant | Sensitive to this compound.[4][8] |
| PC-3 | Androgen-Independent | AR-negative | Sensitive to this compound, inhibition of cell growth.[4][8] |
| DU145 | Androgen-Independent | AR-negative | Generally less responsive to this compound.[8] |
Table 3: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model
| Treatment Group | Dosage | Administration | Outcome |
| Vehicle Control | - | Daily intraperitoneal injection | Progressive tumor growth |
| This compound | 50 mg/kg | Daily intraperitoneal injection for 20 days | Significant inhibition of tumor growth and reduction in metastases.[3][7] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of this compound action on the ONECUT2-AR signaling axis.
Caption: A generalized workflow for Western Blotting analysis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation of prostate cancer cells.[1]
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, LNCaP, C4-2, PC-3, DU145)
-
Complete culture medium appropriate for each cell line
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][8]
-
Compound Treatment: The following day, prepare serial dilutions of this compound in complete culture medium. A wide range of concentrations (e.g., 0.01 to 100 µM) is recommended for initial experiments to determine the IC50.[1][4][8] Replace the existing medium with the medium containing this compound or a vehicle control (e.g., 0.1% DMSO).[9]
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[3][4]
-
Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions. Subsequently, add the solubilization solution if required.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and calculate the half-maximal inhibitory concentration (IC50) using appropriate software.
Western Blotting for Apoptosis Markers
Objective: To detect the induction of apoptosis by this compound through the analysis of cleaved Caspase-3 and PARP.[4][5]
Materials:
-
Prostate cancer cells (e.g., 22Rv1)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells (e.g., 22Rv1) with this compound (e.g., 10-20 µM) or vehicle for 48-72 hours.[1][4]
-
Cell Lysis: Harvest and lyse the cells in ice-cold RIPA buffer.[1][9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1][9]
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[1][9]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[1][9]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[1][9]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved Caspase-3 and cleaved PARP, along with a loading control antibody.[1]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[8]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[5]
-
Analysis: Compare the intensity of the bands corresponding to the cleaved proteins between the treated and untreated samples.[5]
In Vivo Xenograft and Metastasis Model
Objective: To evaluate the in vivo efficacy of this compound on tumor growth and metastasis.[3][7]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
22Rv1 human prostate cancer cells (luciferase-tagged for metastasis studies)
-
This compound
-
Vehicle control
-
Bioluminescence imaging system (for metastasis studies)
Procedure:
-
Tumor Implantation: Subcutaneously implant 22Rv1 cells into the flanks of nude mice.[3] For metastasis studies, inject luciferase-tagged 22Rv1 cells intracardially into SCID mice.[3][7]
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size. Then, randomize the mice into treatment and vehicle control groups.[7]
-
Treatment Administration: Administer this compound (e.g., 50 mg/kg) or vehicle daily via intraperitoneal injection.[3][7]
-
Monitoring:
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for biomarkers like PEG10).[3]
Conclusion
This compound represents a promising therapeutic agent that targets the androgen receptor signaling network through a novel indirect mechanism involving the inhibition of the transcription factor ONECUT2. The quantitative data from preclinical studies demonstrate its potent anti-cancer effects in both in vitro and in vivo models of prostate cancer. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and its impact on AR signaling in advanced prostate cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Preclinical Profile of CSRM617: A Novel ONECUT2 Inhibitor for Oncology
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical data for CSRM617, a first-in-class small-molecule inhibitor of the transcription factor ONECUT2 (OC2). This compound is under investigation for its therapeutic potential in oncology, particularly in advanced, metastatic castration-resistant prostate cancer (mCRPC). This document is intended for researchers, scientists, and drug development professionals, detailing the mechanism of action, experimental protocols, and key preclinical findings for this compound.
Core Mechanism of Action
This compound functions by directly targeting ONECUT2, a master regulator of androgen receptor (AR) networks and a key survival factor in mCRPC models.[1][2] By binding to the HOX domain of ONECUT2, this compound inhibits its transcriptional activity.[3][4] This leads to a cascade of downstream effects, including the suppression of tumor growth and the induction of apoptosis in cancer cells with high ONECUT2 expression.[4][5][6][7] Notably, ONECUT2 is implicated in promoting neuroendocrine differentiation, a mechanism of resistance to AR-targeted therapies.[1][3] this compound's inhibition of ONECUT2 may therefore represent a novel strategy to overcome treatment resistance in advanced prostate cancer.[3][8]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: Binding Affinity of this compound
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | [4][5][6] |
Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Type | IC50 (µM) | Key Observations | Reference |
| 22Rv1 | Human prostate carcinoma, AR-positive | 5-15 | Induction of apoptosis (cleaved Caspase-3 and PARP) at 10-20 µM. Time-dependent decrease in PEG10 mRNA. | [1][5][6][9] |
| PC-3 | Human prostate adenocarcinoma | 5-15 | Inhibition of cell growth. | [6] |
| LNCaP | Human prostate carcinoma, androgen-sensitive | 5-15 | Inhibition of cell growth. | [6] |
| C4-2 | Human prostate carcinoma, castration-resistant | 5-15 | Inhibition of cell growth. | [6][9] |
Note: The anti-proliferative activity of this compound is dependent on the endogenous expression level of ONECUT2, with cell lines expressing higher levels of OC2 being more responsive.[1][5]
Table 3: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model
| Animal Model | Treatment Group | Dosage | Administration | Outcome | Reference |
| Nude Mice (subcutaneous xenograft) | This compound | 50 mg/kg | Daily intraperitoneal injection for 20 days | Significant inhibition of tumor growth and weight. No significant effect on mouse weight. | [3][5] |
| SCID Mice (intracardiac injection of luciferase-tagged cells) | This compound | 50 mg/kg | Daily treatment | Significant reduction in the onset and growth of diffuse metastases. | [5][6][10] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental methodologies provide a clearer understanding of this compound's preclinical evaluation.
Caption: this compound inhibits ONECUT2, impacting downstream pathways related to AR signaling, neuroendocrine differentiation, and tumor progression.
Caption: Workflow for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Assay
-
Objective: To determine the binding affinity of this compound to the ONECUT2-HOX domain.[3]
-
Methodology:
-
The ONECUT2-HOX domain is immobilized on a sensor chip.
-
Varying concentrations of this compound are passed over the chip surface.
-
The binding and dissociation events are measured in real-time by detecting changes in the refractive index at the surface.
-
The dissociation constant (Kd) is calculated from the resulting sensorgrams.[3][4]
-
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines.[3]
-
Methodology:
-
Prostate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, C4-2) are seeded in 96-well plates.[6]
-
After 24 hours, the cells are treated with a range of this compound concentrations (e.g., 0.01-100 µM) for 48 hours.[6][9]
-
Cell viability is assessed using a standard colorimetric assay, such as CCK-8 or MTT.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.[6]
-
Apoptosis Assay (Western Blot)
-
Objective: To determine if this compound induces apoptosis in prostate cancer cells.[3]
-
Methodology:
-
22Rv1 cells are treated with this compound (e.g., 20 µM) for a specified duration (e.g., 72 hours).[1]
-
Cell lysates are collected and total protein is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for apoptosis markers, such as cleaved Caspase-3 and cleaved PARP.[5][9]
-
Following incubation with a secondary antibody, the protein bands are visualized, and their intensity is compared between treated and untreated samples.[4]
-
In Vivo Xenograft and Metastasis Model
-
Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a preclinical mouse model.[3]
-
Methodology:
-
Xenograft Model:
-
22Rv1 cells are subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).[3][5]
-
Once tumors become palpable, mice are randomized into treatment and vehicle control groups.[3]
-
Mice are treated daily with this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle.[3]
-
Tumor volume and mouse weight are monitored regularly throughout the study.[3][6]
-
-
Metastasis Model:
-
Conclusion and Future Directions
The preclinical data for this compound strongly support its continued development as a novel therapeutic agent for advanced, castration-resistant prostate cancer.[3] Its unique mechanism of targeting the master regulator ONECUT2 offers a promising avenue to overcome resistance to current therapies.[3][8] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, identifying predictive biomarkers for patient selection, and ultimately advancing this compound into clinical trials.[3][8] While detailed pharmacokinetic parameters are not yet publicly available, the observed in vivo efficacy suggests a favorable preliminary profile.[11] Researchers are also exploring derivatives of this compound to potentially improve its properties.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Study Identifies a Genetic Driver of Deadly Prostate Cancer [cedars-sinai.org]
- 11. benchchem.com [benchchem.com]
- 12. uclahealth.org [uclahealth.org]
CSRM617: A Novel Inhibitor of ONECUT2 for the Treatment of Lethal Prostate Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Metastatic castration-resistant prostate cancer (mCRPC) represents a significant clinical challenge, often characterized by resistance to conventional androgen deprivation therapies. The transcription factor ONECUT2 (OC2) has emerged as a critical driver in the progression of lethal mCRPC, promoting an androgen receptor (AR)-independent state. CSRM617 is a first-in-class, selective small-molecule inhibitor of OC2, offering a novel therapeutic strategy. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to this compound. Preclinical studies have demonstrated its ability to induce apoptosis in prostate cancer cell lines and inhibit tumor growth and metastasis in vivo.
Introduction
The progression of prostate cancer to a castration-resistant state is a hallmark of lethal disease. A key molecular driver of this transition is the transcription factor ONECUT2 (OC2), also known as HNF6β.[1] OC2 is a master regulator of transcriptional networks that emerge in aggressive prostate cancer variants, promoting resistance to androgen deprivation therapy and fostering a neuroendocrine phenotype.[2][3] Its elevated expression is observed in a significant subset of prostate adenocarcinomas and neuroendocrine tumors.[1] Given its central role in driving therapy resistance and metastasis, ONECUT2 has become a promising therapeutic target for advanced prostate cancer.[1] this compound was identified as a novel small-molecule inhibitor that directly targets the ONECUT2 transcription factor.[3]
Mechanism of Action
This compound functions by directly binding to the homeobox (HOX) domain of ONECUT2.[2] This interaction allosterically inhibits the DNA-binding activity of OC2.[2] Recent findings suggest that this compound requires the formation of an iron (Fe) complex to effectively inhibit the binding of ONECUT2 to its DNA response element.[1] By inhibiting OC2, this compound reverses its downstream effects, leading to the suppression of tumor growth and metastasis.[2]
Signaling Pathway
ONECUT2 is a central node in a complex signaling network that governs prostate cancer progression. It acts as a direct repressor of the androgen receptor (AR) signaling axis, partly by suppressing the expression of AR and its co-factor FOXA1.[2] Furthermore, OC2 promotes a neuroendocrine phenotype by upregulating genes such as PEG10.[2] this compound, by inhibiting ONECUT2, disrupts these pathways.
Caption: this compound inhibits ONECUT2, impacting downstream pathways.
Preclinical Data
The efficacy of this compound has been evaluated in a series of in vitro and in vivo studies.
Quantitative Data Summary
| Parameter | Value | Assay | Source |
| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | [2][4] |
| Cell Line | Type | Outcome with this compound | Apoptosis Induction |
| 22Rv1 | CRPC, AR-positive | Growth inhibited | Yes (Increased cleaved Caspase-3 and PARP) |
| LNCaP | Androgen-sensitive | Growth inhibited | Yes |
| C4-2 | CRPC | Growth inhibited | Yes |
| PC-3 | Androgen-independent | Growth inhibited | Yes |
| In Vivo Model | Treatment Group | Dosage | Administration | Outcome |
| 22Rv1 Xenograft | Vehicle Control | - | Daily intraperitoneal injection | Progressive tumor growth |
| This compound | 50 mg/kg | Daily intraperitoneal injection for 20 days | Significant inhibition of tumor growth and reduction in metastases |
Experimental Protocols
Drug Discovery and Validation Workflow
The identification and validation of this compound followed a structured preclinical workflow.
References
The Selective Targeting of ONECUT2 by CSRM617: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of CSRM617, a novel small-molecule inhibitor of the transcription factor ONECUT2 (OC2). ONECUT2 has been identified as a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC), acting as a crucial survival factor. This compound represents a promising therapeutic strategy by directly targeting this key driver of lethal prostate cancer. This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize the selectivity and effects of this compound.
Executive Summary
This compound is a selective inhibitor that directly binds to the homeobox (HOX) domain of the ONECUT2 transcription factor.[1] This interaction allosterically inhibits the DNA-binding activity of ONECUT2, leading to the suppression of its transcriptional program.[1] In prostate cancer, ONECUT2 suppresses the androgen receptor signaling axis, in part by repressing the expression of the AR and its pioneer factor, FOXA1.[1] Furthermore, ONECUT2 promotes a neuroendocrine phenotype by upregulating genes such as PEG10.[1] By inhibiting ONECUT2, this compound reverses these effects, inducing apoptosis in prostate cancer cells and inhibiting tumor growth and metastasis in preclinical models.[2] The selectivity of this compound for ONECUT2 has been demonstrated by the significantly diminished effect of the compound in cells where ONECUT2 has been genetically depleted.[2]
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and cellular efficacy of this compound.
Table 1: Binding Affinity of this compound for ONECUT2
| Parameter | Value | Method | Target Domain |
| Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | ONECUT2-HOX domain |
This data quantifies the direct interaction between this compound and the ONECUT2 protein, indicating a micromolar binding affinity.[2][3][4]
Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Description | Concentration Range (48 hours) | Effect |
| 22Rv1 | Castration-resistant, AR-positive | 20 nM - 20 µM | Inhibition of cell growth, induction of apoptosis.[2][3] |
| LNCaP | Androgen-sensitive, AR-positive | 0.01 - 100 µM | Inhibition of cell growth.[3][4] |
| C4-2 | Castration-resistant, AR-positive | 0.01 - 100 µM | Inhibition of cell growth.[3][4] |
| PC-3 | Androgen-independent, AR-negative | 0.01 - 100 µM | Inhibition of cell growth.[3][4] |
Note: The inhibitory effect of this compound correlates with the expression level of ONECUT2 in the cancer cells, with cell lines expressing higher levels of ONECUT2 being more responsive. Specific IC50 values are not consistently reported across the literature for all cell lines.[2]
Table 3: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model
| Parameter | Details | Outcome |
| Animal Model | SCID mice with 22Rv1 xenografts | - |
| Dosage | 50 mg/kg, daily via oral gavage | Significant reduction in tumor growth |
| Metastasis Model | Intracardiac injection of luciferase-tagged 22Rv1 cells | Significant reduction in the onset and growth of diffuse metastases |
These findings demonstrate the anti-tumor and anti-metastatic potential of this compound in a preclinical setting.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Surface Plasmon Resonance (SPR) Assay
Objective: To determine the binding affinity of this compound to the ONECUT2 protein.
Methodology:
-
Immobilization: Recombinant ONECUT2-HOX domain protein is immobilized on a CM5 sensor chip surface using standard amine coupling chemistry. A reference flow cell is prepared without the protein to control for non-specific binding.
-
Binding Analysis: A series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor chip surface at a constant flow rate.
-
Data Acquisition: The association and dissociation of this compound are monitored in real-time by measuring the change in the surface plasmon resonance signal, expressed in Resonance Units (RU).
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of prostate cancer cell lines.
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., 22Rv1, LNCaP, PC-3, C4-2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01-100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined from the dose-response curve.
Western Blot for Apoptosis Markers
Objective: To detect the induction of apoptosis by this compound through the analysis of cleaved Caspase-3 and PARP.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound (e.g., 10-20 µM) for a specified duration (e.g., 48-72 hours). The cells are then harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against cleaved Caspase-3 and cleaved PARP, along with a loading control (e.g., β-actin or GAPDH).
-
Detection: An appropriate HRP-conjugated secondary antibody is used, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
CSRM617: A Novel Inhibitor of ONECUT2 for Combating Neuroendocrine Differentiation in Prostate Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metastatic castration-resistant prostate cancer (mCRPC) represents a significant clinical challenge, often characterized by the emergence of resistance to androgen deprivation therapy and a shift towards an androgen receptor (AR)-independent state. A key mechanism driving this progression is neuroendocrine differentiation (NED), where adenocarcinoma cells transdifferentiate into a more aggressive, neuron-like phenotype. The transcription factor ONECUT2 (OC2) has been identified as a master regulator of this lethal transition.[1][2] CSRM617 is a first-in-class small-molecule inhibitor designed to directly target ONECUT2, offering a novel therapeutic strategy to counteract treatment resistance and inhibit tumor progression.[2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Introduction: The Challenge of Neuroendocrine Prostate Cancer
Neuroendocrine prostate cancer (NEPC) is an aggressive variant of prostate cancer that can arise de novo or, more commonly, as a mechanism of resistance to androgen receptor-targeted therapies.[3] This transdifferentiation is associated with poor prognosis and limited treatment options.[3] The transcription factor ONECUT2 has emerged as a critical driver of NEPC, promoting an AR-independent state and activating a neural gene expression program.[1][4] ONECUT2 suppresses the AR signaling axis, in part by directly repressing the expression of AR and its co-factor FOXA1.[1][5] Furthermore, it promotes a neuroendocrine phenotype by upregulating genes such as PEG10.[1][5] The development of therapeutic agents that can effectively inhibit ONECUT2 is therefore a promising avenue for the treatment of advanced, castration-resistant prostate cancer.
This compound: A Targeted Inhibitor of ONECUT2
This compound was identified through in silico modeling and chemical library screening as a small-molecule inhibitor that directly targets the ONECUT2 transcription factor.[2]
Mechanism of Action
This compound exerts its anti-cancer effects by binding to the HOX domain of ONECUT2, thereby inhibiting its transcriptional activity.[6] Recent findings indicate that this compound requires the formation of an iron (Fe) complex to effectively inhibit the binding of ONECUT2 to its DNA response element. By inhibiting ONECUT2, this compound disrupts the downstream signaling pathways that drive neuroendocrine differentiation and AR-independence, leading to the suppression of tumor growth and metastasis.[5][6]
Preclinical Efficacy
The therapeutic potential of this compound has been demonstrated in a range of preclinical studies, both in vitro and in vivo.
This compound has shown potent anti-proliferative and pro-apoptotic activity across various prostate cancer cell lines. The efficacy of this compound is correlated with the expression level of ONECUT2, with cells expressing higher levels being more responsive to the inhibitor.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) |
| Cell Line | Activity | Notes |
| 22Rv1 | Growth inhibition (IC50: 5-15 µM) | Castration-resistant, AR-positive |
| LNCaP | Growth inhibition | Androgen-sensitive |
| C4-2 | Growth inhibition | Castration-resistant |
| PC-3 | Growth inhibition | Androgen-independent, neuroendocrine features |
| Biomarker | Regulation | Cell Line | Treatment Conditions | Significance |
| PEG10 | Downregulation | 22Rv1 | 20 µM this compound, 4-16 hours | Significant |
| Cleaved Caspase-3 | Upregulation | 22Rv1 | 20 µM this compound, 72 hours | Not specified |
| Cleaved PARP | Upregulation | 22Rv1 | 20 µM this compound, 72 hours | Not specified |
In vivo studies using xenograft models of human prostate cancer have demonstrated the significant anti-tumor and anti-metastatic activity of this compound.
| Model | Treatment Group | Dosage & Administration | Outcome |
| 22Rv1 Xenograft | Vehicle Control | - | Progressive tumor growth |
| This compound | 50 mg/kg, daily intraperitoneal injection | Significant inhibition of tumor growth and reduction in metastases |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of ONECUT2-driven neuroendocrine differentiation in prostate cancer.
References
- 1. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - Freeman - Translational Cancer Research [tcr.amegroups.org]
- 3. ONECUT2 is a driver of neuroendocrine prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Multimodal action of ONECUT2 in driving neuroendocrine prostate cancer - Kaochar - Translational Cancer Research [tcr.amegroups.org]
- 6. Study Identifies a Genetic Driver of Deadly Prostate Cancer [cedars-sinai.org]
The Role of ONECUT2 as a Master Regulator in Metastatic Castration-Resistant Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastatic castration-resistant prostate cancer (mCRPC) represents a lethal stage of prostate cancer, characterized by resistance to androgen deprivation therapy and a poor prognosis. A key driver of this aggressive phenotype is the emergence of androgen receptor (AR)-independent signaling pathways. This technical guide provides an in-depth analysis of the transcription factor ONECUT2 (One Cut Homeobox 2) as a master regulator driving mCRPC progression. We will explore its intricate signaling networks, its role in neuroendocrine differentiation, and its validation as a promising therapeutic target. This document consolidates key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular mechanisms to support ongoing research and drug development efforts in advanced prostate cancer.
Introduction
The progression of prostate cancer to a castration-resistant state involves a complex interplay of genetic and epigenetic alterations that allow tumor cells to survive and proliferate in an androgen-depleted environment. While the androgen receptor (AR) remains a critical driver in many mCRPC cases, a subset of tumors develops AR-independent mechanisms of resistance, often associated with a shift towards a more aggressive, neuroendocrine phenotype (NEPC).[1] Bioinformatics analyses of mCRPC transcriptomes have identified ONECUT2, an atypical homeobox transcription factor, as a pivotal master regulator in this process.[2][3] Elevated ONECUT2 expression is correlated with poor clinical outcomes and the emergence of aggressive, AR-indifferent prostate cancer variants.[4] This guide will dissect the multifaceted role of ONECUT2 in mCRPC, providing a comprehensive resource for researchers in the field.
ONECUT2 Signaling Pathways in mCRPC
ONECUT2 orchestrates a complex transcriptional program that promotes mCRPC by suppressing the AR axis and activating pathways associated with neuroendocrine differentiation and cell survival.
Antagonism of the Androgen Receptor (AR) Axis
ONECUT2 actively suppresses the AR signaling pathway through a multi-pronged approach. It directly binds to the promoter and intronic regions of the AR gene, repressing its transcription.[2][5] Furthermore, ONECUT2 represses the expression of FOXA1, a pioneer factor essential for AR binding to chromatin.[3][5] This dual inhibition of both the AR and its key co-factor effectively dismantles the AR-driven transcriptional program, allowing for the emergence of an AR-independent state.[6]
Promotion of Neuroendocrine Differentiation (NED)
A hallmark of ONECUT2 activity is the induction of a neuroendocrine phenotype. This is achieved through the transcriptional activation of key drivers of neuroendocrine differentiation. ONECUT2 directly upregulates the expression of PEG10 (Paternally Expressed Gene 10), a known mediator of neuroendocrine transdifferentiation in CRPC.[2][7] Additionally, ONECUT2 expression is inversely correlated with the expression of REST (RE1-Silencing Transcription factor), a master repressor of neuronal differentiation.[5] The loss of REST in NEPC allows for the upregulation of ONECUT2 and its pro-neuroendocrine targets.[8]
Interaction with Hypoxia and other Signaling Pathways
ONECUT2's role extends beyond the AR and neuroendocrine pathways. It has been shown to synergize with hypoxia to drive the NEPC transcriptional program.[3][9] ONECUT2 activates the expression of SMAD3, which in turn modulates the binding of HIF1α to chromatin, leading to a more hypoxic tumor microenvironment.[3][9] More recent studies have also revealed that ONECUT2 can activate the glucocorticoid receptor (GR), which can then partially co-opt the AR cistrome, further contributing to therapeutic resistance.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the role of ONECUT2 in mCRPC and the efficacy of its inhibition.
Table 1: In Vitro Efficacy of the ONECUT2 Inhibitor CSRM617
| Cell Line | Prostate Cancer Type | IC50 of this compound (µM) | Apoptosis Induction | Reference |
| 22Rv1 | Castration-Resistant | Not explicitly stated, but growth inhibited | Yes (Cleaved Caspase-3, PARP) | [1] |
| LNCaP | Androgen-Sensitive | Not explicitly stated, but growth inhibited | Yes | [1] |
| C4-2 | Castration-Resistant | Not explicitly stated, but growth inhibited | Yes | [1] |
| PC-3 | Androgen-Independent | Not explicitly stated, but growth inhibited | Yes | [1] |
Table 2: In Vivo Efficacy of ONECUT2 Inhibition
| Model System | Treatment | Dosage and Administration | Key Findings | Reference |
| 22Rv1 Xenograft (mice) | This compound | 50 mg/kg, daily intraperitoneal injection | Significant inhibition of tumor growth and reduction in metastases. | [1] |
| Ovarian Cancer Xenograft (mice) | ONECUT2 siRNA | Not specified | ~73% tumor inhibition rate. | [3] |
Table 3: Binding Affinity of this compound
| Analyte | Ligand | Dissociation Constant (Kd) | Method | Reference |
| This compound | ONECUT2-HOX domain | 7.43 µM | Surface Plasmon Resonance (SPR) | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the function of ONECUT2 in mCRPC.
Cell Lines and Culture
-
LNCaP: Androgen-sensitive human prostate adenocarcinoma cell line.
-
22Rv1: Human castration-resistant prostate carcinoma cell line expressing both full-length AR and AR splice variants.
-
C4-2: LNCaP-derived castration-resistant cell line.
-
PC-3: Androgen-independent human prostate cancer cell line with neuroendocrine features.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO2 incubator. For androgen-dependent experiments, charcoal-stripped FBS is used to deplete endogenous androgens.[3]
Lentiviral-mediated shRNA Knockdown of ONECUT2
-
Vector: pLKO.1-puro vector containing shRNA sequences targeting ONECUT2 (e.g., TRCN0000013345). A non-targeting shRNA is used as a control.[3]
-
Lentivirus Production: Co-transfection of HEK293T cells with the shRNA vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Transduction: Infection of target prostate cancer cells with the lentiviral particles in the presence of polybrene (10 µg/ml).
-
Selection: Selection of stably transduced cells with puromycin (B1679871) (2 µg/ml).
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
-
Cross-linking: Cells are cross-linked with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Chromatin Shearing: Sonication of the chromatin to an average fragment size of 100-500 bp.
-
Immunoprecipitation: Incubation of the sheared chromatin with an anti-ONECUT2 antibody (e.g., Sigma HPA057058) overnight.[2]
-
DNA Purification: Reversal of cross-linking and purification of the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Preparation of a sequencing library from the purified DNA and subsequent high-throughput sequencing.
RNA Sequencing (RNA-Seq)
-
RNA Extraction: Total RNA is isolated from prostate cancer cells with or without ONECUT2 modulation.
-
Library Preparation: Construction of RNA-seq libraries, often including a step for ribosomal RNA depletion.
-
Sequencing: High-throughput sequencing of the prepared libraries.
-
Data Analysis: Bioinformatic analysis to identify differentially expressed genes and perform pathway enrichment analysis.
Luciferase Reporter Assay for Promoter Activity
-
Vector Construction: Cloning of the promoter region of a target gene (e.g., AR) upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3 or pGL4).
-
Co-transfection: Co-transfection of prostate cancer cells with the reporter construct, a ONECUT2 expression vector (or siRNA), and a control vector expressing a different luciferase (e.g., Renilla) for normalization.
-
Treatment: Treatment of the transfected cells with relevant stimuli (e.g., dihydrotestosterone).
-
Luciferase Assay: Measurement of the activity of both luciferases using a dual-luciferase assay system.
In Vivo Xenograft and Metastasis Models
-
Xenograft Model: Subcutaneous injection of prostate cancer cells (e.g., 22Rv1) into the flanks of immunodeficient mice. Tumor growth is monitored over time, and the effects of therapeutic interventions (e.g., this compound administration) are assessed by measuring tumor volume.[1]
-
Metastasis Model: Intracardiac injection of luciferase-tagged prostate cancer cells into immunodeficient mice. The development and progression of metastases are monitored non-invasively using bioluminescence imaging.[1]
Visualizing ONECUT2's Regulatory Network
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: ONECUT2 signaling network in mCRPC.
Caption: A typical experimental workflow for investigating ONECUT2 function.
Conclusion and Future Directions
ONECUT2 has emerged as a critical master regulator in a significant subset of mCRPC, particularly in tumors that have developed resistance to androgen-targeted therapies. Its ability to suppress the AR axis while simultaneously promoting a neuroendocrine phenotype places it at a crucial node in the progression to lethal prostate cancer. The preclinical data for the ONECUT2 inhibitor, this compound, are promising and provide a strong rationale for its further development.
Future research should focus on several key areas. Firstly, the identification of robust biomarkers to stratify patients who are most likely to respond to ONECUT2-targeted therapies is crucial for clinical translation. This may involve assessing ONECUT2 expression levels, or the activity of its downstream targets. Secondly, the potential for combination therapies, for instance, pairing ONECUT2 inhibitors with other targeted agents or chemotherapies, should be explored to overcome potential resistance mechanisms. Finally, a deeper understanding of the role of ONECUT2 in the broader context of tumor heterogeneity and clonal evolution will be vital for the development of more effective and durable treatment strategies for men with advanced prostate cancer. This technical guide provides a solid foundation for these future endeavors, consolidating our current knowledge and highlighting the path forward in targeting this key vulnerability in mCRPC.
References
- 1. benchchem.com [benchchem.com]
- 2. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. ONECUT2 Activates Diverse Resistance Drivers of Androgen Receptor-Independent Heterogeneity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of ONECUT2 by RB1 loss in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NKX2-1 drives neuroendocrine transdifferentiation of prostate cancer via epigenetic and 3D chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CSRM617 in a Mouse Model of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSRM617 is a novel, first-in-class small-molecule inhibitor targeting the transcription factor ONECUT2 (OC2).[1][2][3] OC2 has been identified as a critical driver of lethal, metastatic castration-resistant prostate cancer (mCRPC), a stage of the disease that is resistant to androgen deprivation therapy.[1][4] As a master regulator of androgen receptor (AR) networks, OC2 promotes an AR-independent state and neuroendocrine differentiation, contributing to therapy resistance and disease progression.[2][5] this compound directly binds to the HOX domain of OC2, inhibiting its transcriptional activity, which in turn suppresses tumor growth and metastasis.[1][2][6] Preclinical studies have demonstrated the efficacy of this compound in both in vitro and in vivo models of prostate cancer, making it a promising therapeutic agent for advanced prostate cancer.[2][7][8]
These application notes provide detailed protocols for utilizing this compound in a mouse model of prostate cancer, specifically using the 22Rv1 human prostate cancer xenograft model. The protocols outlined below will guide researchers in evaluating the in vivo efficacy, mechanism of action, and pharmacokinetic profile of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the transcriptional activity of ONECUT2.[2] This leads to several downstream effects:
-
Suppression of the Androgen Receptor (AR) Axis: OC2 directly represses the transcription of the AR and its target genes. By inhibiting OC2, this compound can potentially restore sensitivity to AR-targeted therapies.[1][2]
-
Inhibition of Neuroendocrine Differentiation: OC2 is a key driver of neuroendocrine differentiation, a mechanism of resistance to AR-targeted therapies. This compound blocks this transdifferentiation pathway.[1]
-
Induction of Apoptosis: Treatment with this compound has been shown to induce apoptosis in prostate cancer cells, as evidenced by the increased expression of cleaved Caspase-3 and PARP.[3][8]
The following diagram illustrates the signaling pathway of ONECUT2 in prostate cancer and the inhibitory effect of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines [2]
| Cell Line | Type | IC50 (µM) | Apoptosis Induction |
| 22Rv1 | CRPC | 5-15[4] | Yes (Cleaved Caspase-3, PARP)[2][8] |
| LNCaP | Androgen-sensitive | Not explicitly stated, but growth inhibited | Yes[2] |
| C4-2 | CRPC | Not explicitly stated, but growth inhibited | Yes[2] |
| PC-3 | Androgen-independent | Not explicitly stated, but growth inhibited | Yes[2] |
Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model [2][8]
| Treatment Group | Dosage | Administration | Outcome |
| Vehicle Control | - | Daily intraperitoneal injection or oral gavage | Progressive tumor growth |
| This compound | 50 mg/kg | Daily intraperitoneal injection or oral gavage for 20-28 days | Significant inhibition of tumor growth and reduction in metastases[2][7][8] |
Table 3: Binding Affinity of this compound for ONECUT2 [6][8]
| Parameter | Value | Method |
| Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy of this compound in a prostate cancer mouse model.
22Rv1 Xenograft Mouse Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using the 22Rv1 human prostate cancer cell line in immunodeficient mice.[9]
Materials:
-
22Rv1 human prostate cancer cell line
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel®
-
Immunodeficient mice (e.g., Nude or SCID)
-
Syringes and needles
-
Digital calipers
-
This compound
-
Vehicle control (e.g., DMSO, saline)
Procedure:
-
Cell Culture: Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation:
-
When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add Trypsin-EDTA and incubate for a few minutes to detach the cells.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet with PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[9]
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[9]
-
Monitor the mice for tumor formation. Tumors are typically palpable within 1-2 weeks.
-
-
Treatment:
-
Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[9]
-
Administer this compound (e.g., 50 mg/kg) or vehicle control to the respective groups via intraperitoneal injection or oral gavage daily for the duration of the study (e.g., 21-28 days).[2][8][9]
-
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.[9]
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Metastasis Monitoring (Optional):
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Study Identifies a Genetic Driver of Deadly Prostate Cancer [cedars-sinai.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for CSRM617 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosage and administration of CSRM617 for in vivo studies, based on preclinical research in prostate cancer models. The protocols and data presented are intended to serve as a comprehensive resource for the design and execution of animal-based experiments.
Mechanism of Action
This compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4][5] this compound directly binds to the HOX domain of OC2 with a dissociation constant (Kd) of 7.43 µM, as determined by Surface Plasmon Resonance (SPR) assays.[1][6][7] This binding inhibits the transcriptional activity of OC2.[7][8]
The inhibition of OC2 by this compound leads to several downstream effects, including the induction of apoptosis in prostate cancer cells, evidenced by the appearance of cleaved Caspase-3 and PARP.[1][6][9] As OC2 suppresses the AR transcriptional program, its inhibition by this compound can modulate the expression of AR and the pioneer factor FOXA1.[2][3][8] Furthermore, this compound can block the neuroendocrine differentiation pathway driven by OC2.[2][8]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Concentration Range | Duration | Effect | Reference |
| PC-3, 22RV1, LNCaP, C4-2 | Cell Growth Inhibition | 0.01-100 µM | 48 hours | Inhibition of cell growth | [1][9] |
| 22Rv1 | Apoptosis Induction | 10-20 µM | 48 hours | Concentration-dependent cell death | [1][9] |
| 22Rv1 | Apoptosis Induction | 20 µM | 72 hours | Increased cleaved Caspase-3 and PARP | [1][6][9] |
Table 2: In Vivo Efficacy of this compound in 22Rv1 Xenograft Model
| Animal Model | Dosage | Administration Route | Dosing Schedule | Duration | Outcome | Reference |
| Nude Mice | 50 mg/kg | Intraperitoneal (IP) | Daily | Up to 20 days | Significant inhibition of tumor growth and reduction in metastases | [8] |
| SCID Mice | 50 mg/kg | Oral (p.o.) | Daily | 20 days | Significant reduction in the onset and growth of diffuse metastases | [9] |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway of this compound in prostate cancer cells.
Caption: Proposed signaling pathway of this compound in prostate cancer cells.
Experimental Protocols
Preparation of this compound for In Vivo Administration
a) For Intraperitoneal (IP) Injection:
-
Vehicle: 2.5% DMSO in PBS.[10]
-
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
On the day of administration, dilute the stock solution with sterile PBS to achieve the final concentration and a DMSO concentration of 2.5%.
-
Ensure the solution is clear and free of precipitation before injection. It is recommended to prepare this solution fresh daily.[9]
-
b) For Oral Gavage (p.o.):
-
Vehicle: Corn oil.[10]
-
Procedure:
-
Suspend the required amount of this compound in corn oil to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse receiving 0.25 mL).[10]
-
Ensure the compound is fully and homogeneously suspended. Sonication may be used to aid dissolution.[9]
-
Prepare the dosing solution fresh daily unless stability data indicates otherwise.[10]
-
In Vivo Xenograft and Metastasis Model
This protocol is based on studies using the 22Rv1 human prostate cancer cell line.[6][8]
a) Xenograft Model:
-
Procedure:
-
Subcutaneously inject 22Rv1 cells into the flanks of the mice.[8]
-
Allow tumors to grow to a palpable size (e.g., 50-200 mm³).[5]
-
Randomize mice into treatment and vehicle control groups.[5][8]
-
Administer this compound or vehicle control daily via the chosen route (IP or oral gavage) at the specified dosage (e.g., 50 mg/kg).[6][8][9]
-
Monitor tumor volume regularly using calipers.[8]
-
Monitor animal weight and overall health throughout the study. This compound has been shown to be well-tolerated with no significant impact on mouse weight.[6]
-
b) Metastasis Model:
-
Animal Model: SCID mice.[6]
-
Procedure:
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo efficacy study of this compound.
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Preparing CSRM617 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSRM617 is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor networks.[1][2][3] It has been identified as a promising therapeutic agent in the context of lethal prostate cancer, where it acts by binding directly to the HOX domain of OC2.[2][4] This interaction disrupts OC2's transcriptional activity, leading to the induction of apoptosis in cancer cells, particularly those with high OC2 expression.[1][5] Proper preparation of this compound stock solutions is critical for accurate and reproducible results in in-vitro cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in a research setting.
Data Presentation
The following table summarizes the key quantitative data for the preparation and use of this compound in cell culture experiments.
| Parameter | Value | Notes |
| Compound Name | This compound | Also available as this compound hydrochloride, which may have enhanced solubility and stability.[1] |
| Molecular Weight | 455.99 g/mol (for hydrochloride) | Use the exact molecular weight from the product datasheet for calculations. |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO), sterile | High-purity, anhydrous DMSO is recommended for optimal stability.[6][7] |
| Stock Solution Concentration | 10 mM | A common starting concentration for in-vitro studies.[6] |
| Working Concentration Range | 0.01 µM - 100 µM | Effective concentrations are cell-line dependent.[1][6] |
| Storage of Stock Solution | -20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months) | Aliquoting is crucial to avoid repeated freeze-thaw cycles.[6][8][9] |
| Final DMSO Concentration in Culture | Should not exceed 0.1% - 0.5% | High concentrations of DMSO can be toxic to cells.[6][10][11][12][13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to reconstitute lyophilized this compound powder to create a 10 mM stock solution.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-handling: Before opening, gently tap the vial of lyophilized this compound on a hard surface to ensure all the powder is at the bottom.[14]
-
Calculation: To prepare a 10 mM stock solution, the required volume of DMSO must be calculated based on the amount of this compound powder. For example, to reconstitute 1 mg of this compound hydrochloride (MW: 455.99 g/mol ), you would add 219.3 µL of DMSO.[6]
-
Reconstitution: Carefully add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 10-20 seconds to ensure the powder is completely dissolved.[15] If the compound does not fully dissolve, gentle warming in a 37°C water bath for approximately five minutes followed by repeated vortexing may aid dissolution.[15]
-
Aliquoting: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation of the entire stock due to repeated freeze-thaw cycles.[6][9][15]
-
Storage: Store the aliquoted stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][8]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM this compound stock solution to the final desired concentrations for treating cells.
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Appropriate sterile cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.[15]
-
Serial Dilutions: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to avoid precipitation of the compound.[10]
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically between 0.1% and 0.5%.[6][11][13] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.[11][12][13]
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[13]
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of this compound in prostate cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. captivatebio.com [captivatebio.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. file.selleckchem.com [file.selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Measuring Apoptosis after CSRM617 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSRM617 is a novel small-molecule inhibitor that selectively targets the transcription factor ONECUT2 (OC2).[1][2][3] OC2 has been identified as a master regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC) and acts as a survival factor in these cancer models.[1][4] Inhibition of OC2 by this compound has been shown to induce apoptosis in cancer cells, particularly those with high OC2 expression, making it a promising therapeutic agent.[1][5] These application notes provide detailed protocols for measuring apoptosis in response to this compound treatment, a summary of quantitative data from preclinical studies, and diagrams of the key signaling pathways and experimental workflows.
This compound exerts its pro-apoptotic effects by binding directly to the OC2-HOX domain, which in turn inhibits its transcriptional activity.[1][2] This leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1][3] The efficacy of this compound is correlated with the expression levels of OC2, with cells expressing higher levels of the transcription factor being more susceptible to the compound's apoptotic effects.[1]
Signaling Pathway of this compound-Induced Apoptosis
The binding of this compound to the ONECUT2 transcription factor inhibits its function, leading to a downstream cascade of events that culminates in apoptosis. A key downstream target of ONECUT2 is PEG10, and this compound treatment has been shown to down-regulate its expression.[1] The inhibition of ONECUT2 ultimately leads to the activation of the intrinsic apoptotic pathway, marked by the cleavage and activation of Caspase-3 and the subsequent cleavage of PARP.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on prostate cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Treatment Concentration | Treatment Duration | Effect | Reference |
| 22Rv1 | 20 nM - 20 µM | 48 hours | Inhibition of cell growth | [1] |
| 22Rv1 | 20 µM | 72 hours | Induction of apoptosis (increased cleaved Caspase-3 and PARP) | [1] |
| PC-3 | 20 nM - 20 µM | 48 hours | Inhibition of cell growth | [1] |
| LNCaP | 20 nM - 20 µM | 48 hours | Inhibition of cell growth | [1] |
| C4-2 | 20 nM - 20 µM | 48 hours | Inhibition of cell growth | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Treatment Dosage | Treatment Duration | Effect | Reference |
| Nude Mice (subcutaneous xenograft) | 22Rv1 | 50 mg/Kg daily | Not specified | Significant reduction in tumor volume and weight | [1] |
| SCID Mice (intracardiac injection) | Luciferase-tagged 22Rv1 | 50 mg/Kg daily | Not specified | Significant reduction in the onset and growth of diffuse metastases | [1] |
Experimental Protocols
This section provides detailed protocols for three common methods to measure apoptosis following this compound treatment: Annexin V/PI Staining, Caspase-3/7 Activity Assay, and TUNEL Assay.
Experimental Workflow for Measuring Apoptosis
Annexin V/PI Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.[2]
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3/7 Activity Assay (Luminescent/Fluorometric)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System or similar fluorometric/colorimetric kit
-
Cell Lysis Buffer
-
White-walled 96-well plates (for luminescence) or black-walled 96-well plates (for fluorescence)
-
Luminometer or fluorometer
Procedure:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with this compound and vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[6]
-
Cell Lysis and Caspase Activation: Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well containing cells in culture medium.[6]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[6][7]
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase activity.[6][7]
Interpretation of Results: An increase in luminescence or fluorescence in this compound-treated cells compared to the vehicle control indicates an increase in Caspase-3/7 activity and induction of apoptosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit (e.g., with FITC-dUTP)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
-
DAPI (for nuclear counterstaining)
Procedure:
-
Sample Preparation:
-
Adherent Cells: Grow and treat cells on coverslips.
-
Suspension Cells: Cytospin cells onto slides.
-
-
Fixation: Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.[8]
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Incubate the cells with the permeabilization solution for 5-15 minutes on ice.[9]
-
Equilibration: (Optional, depending on the kit) Incubate the sample with Equilibration Buffer for 10 minutes.[9]
-
TdT Labeling Reaction: Add the TdT reaction mix (containing TdT enzyme and labeled dUTPs) to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[9]
-
Stopping the Reaction: Stop the reaction by washing the cells with a stop/wash buffer or PBS.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope.
Interpretation of Results: TUNEL-positive cells will exhibit bright green fluorescence in the nucleus, indicating DNA fragmentation and apoptosis. DAPI will stain the nuclei of all cells blue. The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of DAPI-stained cells.
References
- 1. Annexin V Staining Protocol [bdbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. P056: Variants of the transcription factor ONECUT2 regulate gene expression in Hodgkin Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com.cn]
- 8. bosterbio.com [bosterbio.com]
- 9. clyte.tech [clyte.tech]
Application Notes and Protocols: Western Blot Analysis of Cleaved Caspase-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a crucial cellular process involved in development, tissue homeostasis, and the elimination of damaged or infected cells. A key executioner of apoptosis is Caspase-3, a cysteine-aspartic protease. In healthy cells, Caspase-3 exists as an inactive proenzyme (procaspase-3) with a molecular weight of approximately 32-35 kDa.[1][2][3] Upon apoptotic signaling, initiator caspases such as Caspase-8 and Caspase-9 cleave procaspase-3 at aspartic acid residue 175 (Asp175).[2][4][5] This cleavage event generates the active form of Caspase-3, which consists of a p17 and a p12 subunit that together form a heterotetramer.[1][5][6] The detection of the cleaved fragments of Caspase-3, particularly the large fragment of 17/19 kDa, is a widely accepted hallmark of apoptosis.[1][2][3]
Western blotting is a robust and commonly used technique to detect the presence and relative abundance of cleaved Caspase-3, thereby providing a reliable method for assessing apoptosis in cell and tissue samples.[7][8] This application note provides a detailed protocol for the detection of cleaved Caspase-3 by Western blot, particularly in the context of evaluating the apoptotic effects of therapeutic compounds, using the experimental apoptosis-inducing agent CSRM617 as an example.
Caspase-3 Signaling Pathway
The activation of Caspase-3 is a central event in the apoptotic cascade and can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including Caspase-3.[9][10]
Caption: Overview of the extrinsic and intrinsic apoptosis pathways converging on the activation of Caspase-3.
Experimental Protocols
This section details the methodology for performing Western blot analysis to detect cleaved Caspase-3.
I. Materials and Reagents
-
Cell Lines: Prostate cancer cell lines (e.g., 22Rv1) or other appropriate cell lines.
-
Apoptosis-Inducing Agent: this compound (e.g., 20 µM) or another compound of interest.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktail.[11]
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE Gels: 4-20% gradient Tris-Glycine polyacrylamide gels.[11]
-
Transfer Membrane: 0.2 µm Polyvinylidene difluoride (PVDF) membrane.[11]
-
Transfer Buffer: 25 mM Tris base, 0.2 M glycine, 20% methanol (B129727) (pH 8.5).[2]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[12]
-
Primary Antibody: Rabbit anti-cleaved Caspase-3 (Asp175) antibody.
-
Loading Control Antibody: Mouse or rabbit anti-β-actin or anti-GAPDH antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG and/or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).
II. Western Blot Workflow
Caption: Step-by-step workflow for Western blot analysis of cleaved Caspase-3.
III. Detailed Protocol
A. Cell Lysis and Protein Extraction [11][12]
-
Culture cells to the desired confluency and treat with this compound (e.g., 20 µM) for the indicated time (e.g., 48-72 hours). Include an untreated control group.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
B. SDS-PAGE and Protein Transfer [11][12]
-
Normalize all samples to the same protein concentration with RIPA buffer.
-
Prepare the protein samples by adding 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 4-20% gradient Tris-Glycine polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a 0.2 µm PVDF membrane at 100V for 60-90 minutes on ice.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-cleaved Caspase-3 (Asp175) at a 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG at a 1:2000 dilution) in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
D. Detection and Analysis [11]
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody such as β-actin or GAPDH.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the cleaved Caspase-3 bands to the corresponding loading control.
Data Presentation
The results of the Western blot analysis can be summarized in a table to facilitate comparison between different treatment conditions.
| Target Protein | Molecular Weight (kDa) | Treatment Group | Fold Change (relative to control) |
| Cleaved Caspase-3 (p17/19) | 17/19 | Control | 1.0 |
| This compound (20 µM) | > 2-fold increase | ||
| Procaspase-3 | 32-35 | Control | 1.0 |
| This compound (20 µM) | < 1.0-fold decrease | ||
| β-actin (Loading Control) | 42 | Control | 1.0 |
| This compound (20 µM) | ~1.0 |
Note: The expected fold change is a representative value and may vary depending on the cell line, treatment duration, and concentration of the inducing agent.[11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient protein extraction or degradation. | Use fresh lysis buffer with protease and phosphatase inhibitors. Keep samples on ice. |
| Low antibody concentration. | Optimize the primary antibody dilution (e.g., try 1:500).[11] | |
| Inefficient transfer of low molecular weight proteins. | Use a 0.2 µm PVDF membrane.[11] Optimize transfer time and voltage. | |
| High Background | Insufficient blocking. | Block for at least 1 hour at room temperature or overnight at 4°C. |
| High antibody concentration. | Reduce the concentration of primary and/or secondary antibodies. | |
| Inadequate washing. | Increase the number and duration of washes with TBST. | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a highly specific monoclonal antibody validated for cleaved Caspase-3. |
| Protein overloading. | Reduce the amount of protein loaded per lane (20-40 µg is a typical range).[11] |
By following these detailed protocols and considering the provided troubleshooting tips, researchers can effectively utilize Western blotting to detect cleaved Caspase-3 and gain valuable insights into the induction of apoptosis in their experimental systems.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 4. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 5. Selected primary antibody| Cleaved Caspase-3 antibody recommendation - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. youtube.com [youtube.com]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
quantitative PCR for ONECUT2 target genes after CSRM617
Application Note and Protocol
Topic: Quantitative PCR for ONECUT2 Target Genes after CSRM617 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for quantifying the effect of this compound, a selective small-molecule inhibitor of the ONECUT2 (OC2) transcription factor, on the expression of its target genes. ONECUT2 is a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC) and acts as a survival factor.[1][2][3][4] this compound directly targets the ONECUT2-HOX domain, inhibiting its transcriptional activity and suppressing tumor growth.[5][6][7] This application note includes a summary of the quantitative effects of this compound on key ONECUT2 target genes, a detailed protocol for quantitative real-time PCR (qPCR) analysis, and visual diagrams of the signaling pathway and experimental workflow.
ONECUT2 Signaling Pathway and this compound Inhibition
ONECUT2 plays a critical role in the progression of advanced prostate cancer by suppressing the AR transcriptional program and promoting neuroendocrine differentiation.[2][3] It directly represses the expression of both the Androgen Receptor (AR) and the pioneer factor FOXA1.[1][3] this compound inhibits ONECUT2, which in turn modulates the expression of these and other downstream target genes, such as PEG10, a marker for neuroendocrine differentiation.[1][2]
Caption: this compound inhibits ONECUT2, thereby affecting the expression of its downstream target genes involved in prostate cancer progression.
Quantitative Data Summary
The following table summarizes the observed changes in mRNA expression of key ONECUT2 target genes in prostate cancer cell lines following treatment with this compound.
| Target Gene | Cell Line | Treatment Conditions | Observed Effect on mRNA Expression | Reference(s) |
| PEG10 | 22Rv1 | This compound (4-16 hours) | Time-dependent decrease | [1][8] |
| AR | Prostate Cancer Cells | This compound | Complex modulation (as ONECUT2 represses AR) | [1] |
| FOXA1 | Prostate Cancer Cells | This compound | Complex modulation (as ONECUT2 represses FOXA1) | [1][3] |
Experimental Workflow for qPCR Analysis
The workflow for assessing the impact of this compound on gene expression involves several key stages, from cell culture to data analysis.
Caption: General experimental workflow for evaluating this compound's effect on ONECUT2 target gene expression.[1]
Detailed Experimental Protocol
This protocol outlines the steps for treating prostate cancer cells with this compound and quantifying changes in ONECUT2 target gene expression using a two-step RT-qPCR method.[9]
Materials and Reagents
-
Cell Line: 22Rv1 human prostate carcinoma cells
-
Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compound: this compound (dissolved in DMSO)
-
RNA Extraction Kit: RNeasy Kit (Qiagen) or similar
-
Reverse Transcription Kit: High-Capacity cDNA Reverse Transcription Kit (Thermo Fisher Scientific) or similar
-
qPCR Master Mix: SYBR Green qPCR Master Mix
-
Primers: Gene-specific primers for human PEG10, AR, FOXA1, and a housekeeping gene (GAPDH or ACTB)
-
Nuclease-free water
-
Standard cell culture equipment and consumables
-
Real-time PCR detection system
Cell Culture and Treatment
-
Culture 22Rv1 cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare working solutions of this compound in cell culture medium. A typical concentration range for treating cells is 20 nM to 20 µM.[7]
-
Treat the cells with the desired concentrations of this compound for a specified time course (e.g., 4, 8, or 16 hours).[1][8]
-
Include a vehicle control group treated with an equivalent amount of DMSO.[7]
-
Perform each treatment condition in triplicate to ensure statistical reliability.
Total RNA Extraction
-
After the treatment period, aspirate the medium and wash the cells with PBS.
-
Lyse the cells directly in the wells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
cDNA Synthesis (Reverse Transcription)
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[9]
-
Typically, 1 µg of total RNA is used per reaction.
-
Follow the manufacturer's protocol for the reverse transcription reaction. The resulting cDNA will be used as the template for qPCR.[9][10]
Quantitative Real-Time PCR (RT-qPCR)
-
Prepare the qPCR reaction mix. For a single 20 µL reaction, a typical setup includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
4 µL of Nuclease-free water
-
4 µL of diluted cDNA template
-
-
To minimize pipetting errors, prepare a master mix containing all components except the template.[11]
-
Aliquot the master mix into qPCR plate wells or tubes.
-
Add the corresponding cDNA template to each well. Include a no-template control (NTC) for each primer set.
-
Run the qPCR plate on a real-time PCR system using a standard thermal cycling protocol (an example is provided below):
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis
-
The output of the qPCR run will be amplification plots from which cycle threshold (Ct) values are determined.[12] The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold, and a lower Ct value corresponds to a higher initial amount of target nucleic acid.[12]
-
Calculate the relative expression of the target genes using the ΔΔCt method.[1][13]
-
Step 1: Normalize to Housekeeping Gene (ΔCt)
-
ΔCt = Ct (target gene) - Ct (housekeeping gene)
-
-
Step 2: Normalize to Control Group (ΔΔCt)
-
ΔΔCt = ΔCt (treated sample) - ΔCt (vehicle control sample)
-
-
Step 3: Calculate Fold Change
-
Fold Change = 2^(-ΔΔCt)
-
-
-
Present the data as fold change in gene expression in this compound-treated samples relative to the vehicle control.
Conclusion
This protocol provides a robust framework for researchers to investigate the biological effects of this compound by quantifying changes in the expression of ONECUT2 target genes. The inhibition of ONECUT2 by this compound leads to significant changes in the transcriptional landscape of cancer cells, and the qPCR method described here is a sensitive and reliable technique for measuring these changes.[1][9] The resulting data can provide crucial insights into the mechanism of action of this compound and its potential as a therapeutic agent for advanced prostate cancer.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. elearning.unite.it [elearning.unite.it]
- 10. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. ONECUT2 reprograms neuroendocrine fate and is an actionable therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CSRM617 in Combination with Androgen Deprivation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen Deprivation Therapy (ADT) is a foundational treatment for advanced and metastatic prostate cancer. However, the majority of tumors eventually develop resistance, leading to castration-resistant prostate cancer (CRPC), a lethal form of the disease. A key driver of this resistance is the emergence of androgen receptor (AR)-independent signaling pathways. The transcription factor ONECUT2 (OC2) has been identified as a master regulator of AR networks in metastatic CRPC, acting as a survival factor and promoting a switch to an AR-independent state.[1][2][3]
CSRM617 is a first-in-class, selective small-molecule inhibitor of ONECUT2.[1][4] It directly binds to the OC2-HOX domain, inhibiting its transcriptional activity and inducing apoptosis in prostate cancer cells.[3][4] Mechanistically, OC2 suppresses the AR signaling axis.[2][5] This suppression of the AR pathway by OC2 provides a strong rationale for combining this compound with ADT. The combination has the potential to simultaneously block both AR-dependent signaling (with ADT) and the OC2-driven escape mechanism (with this compound), offering a dual-pronged attack that could delay or overcome resistance.
These application notes provide detailed protocols for evaluating the therapeutic potential of combining this compound with ADT in preclinical models of prostate cancer.
Quantitative Data Summary
Effective evaluation of a combination therapy requires robust quantitative analysis. The following tables summarize the known characteristics of this compound and provide a template for presenting data from combination experiments.
Table 1: Binding Affinity and In Vitro Efficacy of this compound
| Parameter | Target | Value | Method | Prostate Cancer Cell Line | IC50 (µM) |
| Dissociation Constant (Kd) | ONECUT2-HOX Domain | 7.43 µM | Surface Plasmon Resonance (SPR) | 22Rv1 (CRPC, AR-V7 positive) | 5-15 |
| LNCaP (Androgen-Sensitive) | 5-15 | ||||
| C4-2 (CRPC) | 5-15 | ||||
| PC-3 (AR-Negative) | 5-15 | ||||
| DU145 (AR-Negative) | >15 (less responsive) |
Data compiled from multiple sources.[4][6] The IC50 values for this compound are noted to be in the range of 5-15 µM depending on the cell line used.[4]
Table 2: Template for In Vitro Combination Synergy Analysis
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Synergy/Antagonism |
| 22Rv1 | This compound | Experimental Value | - | - |
| Enzalutamide (ADT agent) | Experimental Value | - | - | |
| This compound + Enzalutamide | Experimental Value | Calculate | CI < 1: Synergy | |
| CI = 1: Additive | ||||
| CI > 1: Antagonism | ||||
| LNCaP | This compound | Experimental Value | - | - |
| Bicalutamide (ADT agent) | Experimental Value | - | - | |
| This compound + Bicalutamide | Experimental Value | Calculate | CI < 1: Synergy | |
| CI = 1: Additive | ||||
| CI > 1: Antagonism |
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Parameter | Value | Reference |
| Compound | This compound | [7] |
| Mouse Model | Nude mice with subcutaneous 22Rv1 xenografts | [1][7] |
| Dosage | 50 mg/kg | [7][8] |
| Administration Route | Intraperitoneal (IP) injection or Oral Gavage | [7][8] |
| Vehicle | 2.5% DMSO in PBS (for IP) or Corn Oil (for oral) | [7][8] |
| Treatment Frequency | Daily | [7] |
| Observed Effects | Significant reduction in tumor volume, weight, and metastasis | [1][2] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action and Rationale for Combination
The diagram below illustrates the proposed interplay between the Androgen Receptor (AR) signaling pathway, the role of ONECUT2 (OC2) in promoting ADT resistance, and the points of intervention for ADT and this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Efficacy of CSRM617 in Xenograft Models
Introduction
CSRM617 is a novel, potent, and selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in a wide range of human cancers, making it a key target for therapeutic intervention. Preclinical evaluation of this compound's anti-tumor efficacy in vivo is a crucial step in its development. Xenograft models, particularly those utilizing human cancer cell lines with known PI3K pathway alterations, provide a robust platform for assessing the therapeutic potential of this compound.
These application notes provide detailed protocols for utilizing subcutaneous xenograft models to test the efficacy of this compound, including methods for tumor establishment, drug administration, efficacy assessment, and pharmacodynamic analysis.
Data Presentation
Table 1: Anti-tumor Efficacy of this compound in a U87-MG Glioblastoma Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle | 0 | 1542 ± 188 | - | - |
| This compound | 25 | 786 ± 112 | 49 | <0.01 |
| This compound | 50 | 416 ± 95 | 73 | <0.001 |
| This compound | 100 | 201 ± 58 | 87 | <0.0001 |
Table 2: Body Weight Changes in Athymic Nude Mice during this compound Treatment
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day 21) | Percent Body Weight Change (%) |
| Vehicle | 0 | 22.5 ± 0.8 | 23.1 ± 0.9 | +2.7 |
| This compound | 25 | 22.8 ± 0.7 | 23.0 ± 1.1 | +0.9 |
| This compound | 50 | 22.6 ± 0.9 | 22.1 ± 1.0 | -2.2 |
| This compound | 100 | 22.9 ± 0.8 | 21.9 ± 1.2 | -4.4 |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for this compound Efficacy Testing
1. Objective: To establish subcutaneous tumors from a human cancer cell line and evaluate the in vivo anti-tumor activity of this compound.
2. Materials:
-
Cell Line: U87-MG (glioblastoma cell line with PTEN mutation leading to PI3K pathway activation).
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Reagents:
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsin-EDTA (0.25%).
-
Sterile Phosphate-Buffered Saline (PBS).
-
Matrigel® Basement Membrane Matrix.
-
This compound.
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
-
Equipment:
-
Laminar flow hood.
-
Hemocytometer.
-
Syringes (1 mL) and needles (27-gauge).
-
Digital calipers.
-
Animal balance.
-
3. Procedure:
-
Cell Preparation: Culture U87-MG cells in a T-75 flask to 80-90% confluency. Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count. Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Start measuring tumor volume three times a week using digital calipers once tumors are palpable. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Grouping: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
-
Drug Administration: Prepare fresh formulations of this compound in the vehicle at the desired concentrations. Administer this compound or vehicle to the respective groups via oral gavage (p.o.) once daily (QD) for 21 days.
-
Efficacy Monitoring: Continue to measure tumor volume and mouse body weight three times per week throughout the study.
-
Study Termination: At the end of the treatment period, or when tumors in the control group reach the pre-defined endpoint size, euthanize the mice. Excise the tumors, weigh them, and process them for pharmacodynamic analysis (see Protocol 2) or fix them in formalin for histology.
Protocol 2: Pharmacodynamic (PD) Marker Analysis in Xenograft Tumors
1. Objective: To assess the in vivo inhibition of the PI3K/Akt/mTOR pathway by this compound in tumor tissue.
2. Materials:
-
Excised tumor tissues from Protocol 1.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473).
-
Rabbit anti-total Akt.
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236).
-
Rabbit anti-total S6 Ribosomal Protein.
-
Mouse anti-β-actin.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
3. Procedure:
-
Protein Extraction: Snap-freeze a portion of the excised tumor in liquid nitrogen. Homogenize the frozen tissue in ice-cold RIPA buffer. Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer. b. Separate 20-30 µg of protein per sample on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the extent of pathway inhibition. Use β-actin as a loading control.
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound, an inhibitor of the PI3K signaling pathway.
Caption: Experimental workflow for assessing this compound efficacy in a subcutaneous xenograft model.
Caption: Logical relationship between the xenograft model, this compound treatment, and study endpoints.
Troubleshooting & Optimization
Technical Support Center: Optimizing CSRM617 Concentration for Cell Viability Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of CSRM617, a selective inhibitor of the ONECUT2 (OC2) transcription factor, in cell viability assays. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2][3][4] OC2 is a master regulator of the androgen receptor (AR) signaling network, particularly in castration-resistant prostate cancer (CRPC).[1][5] this compound directly binds to the HOX domain of OC2, inhibiting its function.[1][4] This leads to the removal of OC2-mediated suppression of the AR transcriptional program and the induction of apoptosis, as evidenced by the appearance of cleaved Caspase-3 and PARP.[2][3][6][7]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: A broad concentration range is recommended to determine the optimal concentration for your specific cell line and experimental conditions. Based on available data, a typical starting range to test is 0.01 µM to 100 µM.[1][8][9][10]
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent, such as sterile Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[3][9] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to prevent multiple freeze-thaw cycles.[3][9] When preparing working solutions, dilute the stock in your complete cell culture medium. Ensure the final DMSO concentration in the culture wells is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3][11]
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has been shown to inhibit cell growth in several prostate cancer (PC) cell lines, including PC-3, 22RV1, LNCaP, and C4-2 cells.[2][7][12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed, even at low this compound concentrations. | Inhibitor concentration may be too high for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations, including lower concentrations than initially tested, to determine the optimal non-toxic concentration.[11] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a solvent-only control in your experiments.[3][11] | |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. A time-course experiment can help determine the minimum time required to observe the desired effect.[11] | |
| Inconsistent results or lack of effect. | The inhibitor may not be active. | Check the storage conditions and age of your this compound stock. Prepare a fresh stock solution to rule out degradation.[11] |
| The inhibitor may not be cell-permeable in your specific cell line. | While this compound is a small molecule inhibitor designed for cell-based assays, permeability can vary between cell lines. If you suspect this is an issue, you may need to consult further literature or consider alternative delivery methods, although this is less common for this type of compound. | |
| Incorrect timing of inhibitor addition. | The timing of treatment can be critical. Ensure that you are adding the inhibitor at the appropriate point in your experimental workflow. | |
| Low expression of the target protein (ONECUT2). | The efficacy of this compound can be dependent on the expression level of its target, ONECUT2.[5] Consider verifying the expression of ONECUT2 in your cell line. | |
| Observed phenotype does not match the known effects of this compound. | The observed effect may be due to off-target effects. | This can occur, especially at high concentrations.[13][14] It is important to use the lowest effective concentration possible.[15] Consider using a secondary, structurally different inhibitor of the same target to confirm that the phenotype is specific to the inhibition of ONECUT2.[14] |
Quantitative Data Summary
The following tables summarize quantitative data for this compound from various studies.
Table 1: Binding Affinity of this compound for ONECUT2
| Parameter | Value | Method |
| Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR)[2][4][16] |
Table 2: Effect of this compound on Prostate Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect |
| PC-3, 22RV1, LNCaP, C4-2 | Cell Growth | 0.01 - 100 µM | 48 hours | Inhibition of cell growth[2][7][12] |
| 22RV1 | Apoptosis Induction | 10 - 20 µM | 48 hours | Concentration-dependent increase in apoptosis[2][7][9][12] |
| 22RV1 | Apoptosis Induction | 20 µM | 72 hours | Significant induction of apoptosis, confirmed by the appearance of cleaved Caspase-3 and PARP[2][7][9][12][16] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability and proliferation of cells.
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium in a 96-well plate.[3][8][9][10]
-
Prepare serial dilutions of this compound in complete culture medium. A recommended range to test is 0.01 µM to 100 µM.[8][10]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.[8][10]
-
Incubate the plate for the desired period (e.g., 48 hours) at 37°C.[10]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3][10]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3][10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control.[10]
Visualizations
Caption: this compound inhibits ONECUT2, leading to the induction of apoptosis.
Caption: Workflow for a typical cell viability assay using this compound.
Caption: A logical workflow for troubleshooting common this compound assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. resources.biomol.com [resources.biomol.com]
- 16. medchemexpress.com [medchemexpress.com]
CSRM617 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for CSRM617. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects of this compound, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2). Ensuring the specificity of any novel inhibitor is crucial for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A: this compound is a selective inhibitor of the ONECUT2 (OC2) transcription factor.[1][2][3][4] It directly binds to the HOX domain of OC2, which in turn suppresses the androgen receptor (AR) transcriptional program and induces apoptosis in cancer cells with high OC2 expression.[1][3][4][5]
Q2: Are there any known off-targets for this compound?
A: Currently, there is no publicly available data detailing specific off-target interactions of this compound.[6] As a novel therapeutic candidate, its off-target profile is an active area of investigation.[6] This guide provides a framework for researchers to systematically identify and characterize potential off-targets within their experimental systems.[6]
Q3: My cells are showing a phenotype inconsistent with ONECUT2 inhibition after this compound treatment. Could this be an off-target effect?
A: An unexpected phenotype, such as unanticipated cytotoxicity or morphological changes not previously associated with ONECUT2 inhibition, may indicate a potential off-target effect.[6] It is essential to perform a series of validation experiments to distinguish between on-target and off-target responses.
Q4: I am not observing the expected level of apoptosis in my prostate cancer cell line after this compound treatment. Is the compound not working?
A: The efficacy of this compound is directly correlated with the expression level of its target, ONECUT2.[4] Cell lines with low or no ONECUT2 expression will be less responsive to the compound.[4][7] Before troubleshooting for off-target effects, it is crucial to confirm the ONECUT2 expression status of your cell line. Additionally, ensure appropriate concentration and incubation times are used, as published studies have used concentrations ranging from 0.01-100 µM for 48 to 72 hours.[2][4]
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
If you observe an unexpected phenotype or inconsistent results with this compound, follow this troubleshooting workflow to investigate potential off-target effects.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: Binding Affinity and On-Target Activity
| Parameter | Value | Method | Reference |
| Target | ONECUT2 (OC2) | - | [1][5] |
| Binding Domain | HOX domain | - | [1][5] |
| Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | [2][3][5] |
Table 2: Cellular Activity in Prostate Cancer Cell Lines
| Cell Line | Treatment Concentration | Duration | Effect | Reference |
| PC-3, 22RV1, LNCaP, C4-2 | 0.01-100 µM | 48 hours | Inhibition of cell growth | [2] |
| 22Rv1 | 10-20 µM | 48 hours | Induction of apoptosis | [2] |
| 22Rv1 | 20 µM | 72 hours | Increased cleaved Caspase-3 and PARP | [2] |
Experimental Protocols
Here are detailed methodologies for key experiments to validate the on-target effects of this compound and investigate potential off-target effects.
Protocol 1: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of ONECUT2 recapitulates the phenotype observed with this compound treatment.[6]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the ONECUT2 gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cell line of interest. If the plasmid contains a selection marker, select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Verification of Knockout: Expand the clones and verify the knockout of the ONECUT2 gene by Western blot and sequencing.
-
Phenotypic Analysis: Treat the knockout and parental cell lines with this compound. The on-target phenotype should be observed in the parental line but be absent or significantly reduced in the knockout line.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of this compound to its target protein, ONECUT2, in intact cells.[8]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures. The binding of this compound is expected to stabilize ONECUT2, making it more resistant to thermal denaturation.
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Analysis by Western Blot: Analyze the amount of soluble ONECUT2 in the supernatant by Western blot. An increase in the thermal stability of ONECUT2 in the presence of this compound indicates direct target engagement.
Signaling Pathway Visualization
The following diagram illustrates the known on-target signaling pathway of this compound.
References
improving the stability of CSRM617 in experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of CSRM617 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and application of this novel ONECUT2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2).[1] In the context of prostate cancer, ONECUT2 acts as a master regulator of androgen receptor (AR) networks and is considered a key survival factor, particularly in metastatic castration-resistant prostate cancer (mCRPC).[1][2] this compound directly binds to the HOX domain of ONECUT2, which inhibits its transcriptional activity.[1][3] This suppression of ONECUT2 function leads to the induction of apoptosis (programmed cell death) in cancer cells that exhibit high levels of ONECUT2 expression.[1][4]
Q2: I am observing inconsistent results in my cell-based assays with this compound. What are the potential causes?
A2: Inconsistent results with this compound can stem from several factors, including:
-
Compound Stability: Degradation of this compound in stock solutions or in the final assay medium can lead to variable activity. It is crucial to follow proper storage and handling procedures.
-
Solubility Issues: Precipitation of the compound upon dilution into aqueous buffers or cell culture media will result in a lower effective concentration.
-
Cell Line Variability: The sensitivity of cancer cell lines to this compound is correlated with the expression level of ONECUT2.[5] Variations in ONECUT2 expression between cell passages or different cell line stocks can affect the outcome.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the apparent potency of the inhibitor.
Q3: What is the recommended solvent for preparing this compound stock solutions and what are the storage guidelines?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is advised to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture. For long-term storage, it is best to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: Is there a difference in stability between this compound and this compound hydrochloride?
A4: Yes, the hydrochloride salt form of this compound generally exhibits enhanced water solubility and stability compared to the free base form.[4] For experiments in aqueous-based solutions, using the hydrochloride salt is recommended to improve consistency.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium or buffer after adding the this compound stock solution.
-
Inconsistent or lower-than-expected activity in cellular assays.
Troubleshooting Steps:
| Potential Cause | Recommendation |
| Exceeding Aqueous Solubility | Decrease the final concentration of this compound in the assay. It is crucial to determine the kinetic solubility in your specific experimental buffer. |
| Poor Dilution Technique | When diluting from a DMSO stock, add the stock solution to the aqueous buffer with vigorous vortexing or mixing to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation. |
| pH-Dependent Solubility | The solubility of this compound may be influenced by the pH of the buffer. If possible, assess the solubility in a range of pH values relevant to your experiment. |
| Use of Co-solvents or Excipients | For in vivo studies or particularly challenging in vitro systems, consider formulating this compound with solubility-enhancing agents such as PEG300, Tween-80, or cyclodextrins. |
Issue 2: Suspected Degradation of this compound
Symptoms:
-
Loss of inhibitory activity over time in prolonged experiments.
-
Discoloration of stock or working solutions.
-
Inconsistent results between freshly prepared solutions and older ones.
Troubleshooting Steps:
| Potential Cause | Recommendation |
| Improper Storage | Adhere strictly to the recommended storage conditions for both the solid compound and stock solutions. Avoid exposure to light and frequent temperature fluctuations. |
| Instability in Assay Medium | The components of complex biological media can sometimes contribute to the degradation of small molecules. If instability is suspected, it is advisable to perform a stability assessment of this compound in your specific cell culture medium. |
| Freeze-Thaw Cycles | Repeated freezing and thawing of DMSO stock solutions can introduce moisture and potentially degrade the compound. Prepare single-use aliquots of your stock solution. |
| Chemical Reactivity | While not commonly reported for this compound, some small molecules can be reactive. If degradation is confirmed, consider the possibility of interactions with other components in your assay system. |
Data Presentation
Table 1: Storage Recommendations for this compound Hydrochloride
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| In Solvent (DMSO) | -80°C | 6 months - 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO. |
| In Solvent (DMSO) | -20°C | 1 month | Suitable for short-term storage of working stocks. |
Table 2: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Reported Concentration Range for Growth Inhibition (48 hours) | Apoptosis Induction |
| 22Rv1 | 20 nM - 20 µM | Yes (at 10-20 µM for 48-72 hours)[6][7] |
| LNCaP | 0.01 - 100 µM | Not explicitly stated, but growth is inhibited[4][7] |
| C4-2 | 0.01 - 100 µM | Not explicitly stated, but growth is inhibited[4][7] |
| PC-3 | 0.01 - 100 µM | Not explicitly stated, but growth is inhibited[4][7] |
Experimental Protocols
Protocol 1: Assessment of this compound Kinetic Solubility in Aqueous Buffer
Objective: To determine the approximate kinetic solubility of this compound in a specific aqueous buffer (e.g., PBS).
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
In a clear 96-well plate, add 2 µL of each DMSO concentration to 98 µL of the desired aqueous buffer. This will result in a 1:50 dilution and a final DMSO concentration of 2%.
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Visually inspect each well for the presence of precipitate. The highest concentration that remains clear is the approximate kinetic solubility.
-
(Optional) For a more quantitative assessment, measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).
Protocol 2: Chemical Stability Assessment of this compound by HPLC
Objective: To evaluate the stability of this compound in a specific solution (e.g., cell culture medium) over time.
Methodology:
-
Time=0 Sample: Prepare a solution of this compound at the final working concentration in the desired medium. Immediately take an aliquot and quench any potential degradation by adding an equal volume of cold acetonitrile.
-
Centrifuge the sample to precipitate any proteins, and transfer the supernatant to an HPLC vial for analysis. This serves as your baseline (100% peak area).
-
Incubation: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Samples: At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots and process them as described in step 1.
-
HPLC Analysis: Analyze all samples by a suitable reverse-phase HPLC method with UV detection.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at Time=0 to determine the percentage of the compound remaining.
Mandatory Visualizations
References
Technical Support Center: Managing CSRM617 Resistance in Cancer Cell Lines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for addressing resistance to the novel EGFR inhibitor, CSRM617, in cancer cell lines.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, providing step-by-step guidance to identify and resolve them.
Issue 1: Reduced Sensitivity to this compound in a Previously Sensitive Cell Line
If you observe a decrease in the expected cytotoxic or anti-proliferative effects of this compound, consider the following troubleshooting steps:
Experimental Workflow for Investigating Reduced Sensitivity
CSRM617 Technical Support Center: Minimizing Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with the ONECUT2 inhibitor, CSRM617, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo studies and is it considered toxic?
A1: Based on preclinical efficacy studies in mouse xenograft models of prostate cancer, a daily dose of 50 mg/kg administered via intraperitoneal (IP) injection or oral gavage is well-tolerated for short-term studies (up to 20 days).[1] In these studies, this dose effectively reduced tumor growth and metastasis without causing significant weight loss in the animals.[1] While this compound is generally considered well-tolerated at this dose, it is crucial to monitor animals closely for any signs of toxicity, especially in long-term studies.
Q2: How should this compound be formulated for in vivo administration to minimize vehicle-related toxicity?
A2: Proper formulation is critical to ensure drug solubility and minimize irritation or toxicity from the vehicle. For intraperitoneal (IP) injections, a common vehicle is 2.5% DMSO in PBS. For oral gavage, this compound can be formulated in corn oil. It is imperative to ensure the compound is fully dissolved and the formulation is stable for the duration of the experiment. Always prepare fresh dosing solutions unless stability data supports otherwise.
Q3: What are the common clinical signs of toxicity that I should monitor for in animals treated with this compound?
A3: While this compound has been shown to be well-tolerated, it is essential to conduct daily health monitoring. Key clinical signs of potential toxicity in mice include:
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Weight loss: A significant and progressive decrease in body weight is a primary indicator of toxicity. A 5% body weight loss can be a predictor of pathological findings.[2]
-
Changes in behavior: Lethargy, ruffled fur, hunched posture, or reduced motor activity can signal adverse effects.[2]
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Gastrointestinal issues: Diarrhea or loss of appetite.
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Other physical signs: Piloerection and half-shut eyes are also strongly associated with pathological findings.[2]
Q4: What should I do if I observe signs of toxicity in my animal models?
A4: If you observe any signs of toxicity, it is crucial to take immediate action. The appropriate response will depend on the severity of the symptoms.
-
Mild toxicity: If mild clinical signs are observed without significant weight loss, continue daily monitoring and consider if the signs are transient. Ensure proper hydration and nutrition.
-
Moderate to severe toxicity: If significant weight loss (>15%) or severe clinical signs occur, dose reduction or temporary cessation of treatment may be necessary.[3] Consult with a veterinarian and your institution's animal care and use committee (IACUC). In some cases, euthanasia may be the most humane endpoint.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss in a Long-Term Study
-
Problem: Animals treated with 50 mg/kg/day of this compound begin to show a steady decline in body weight after several weeks of treatment.
-
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Double-check all calculations for dose and formulation. Ensure the correct concentration of this compound is being administered.
-
Vehicle Control Evaluation: Assess the health of the vehicle control group. If they also show signs of toxicity, the issue may lie with the vehicle or the administration procedure.
-
Dose De-escalation: Reduce the dose to a lower level (e.g., 25 mg/kg/day) and monitor for weight stabilization or recovery.
-
Intermittent Dosing: Consider switching to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for a recovery period.
-
Supportive Care: Provide nutritional supplements and ensure easy access to food and water to help mitigate weight loss.
-
Pathology Assessment: If an animal reaches a humane endpoint, perform a necropsy and histopathological analysis to identify potential target organs of toxicity.
-
Issue 2: Administration-Related Complications
-
Problem: Animals show signs of distress immediately after oral gavage or intraperitoneal injection.
-
Troubleshooting Steps:
-
Refine Technique: Ensure that personnel are properly trained in the administration technique. For oral gavage, improper technique can cause esophageal tearing or aspiration. For IP injections, ensure the injection is in the correct quadrant of the abdomen to avoid puncturing organs.
-
Vehicle Tolerability: The vehicle itself may be causing irritation. Consider a pilot study with the vehicle alone to assess its tolerability. For IP injections, ensure the pH and tonicity of the solution are physiologically compatible.
-
Volume and Speed of Administration: Adhere to recommended maximum injection volumes for the animal's size. Injecting slowly can minimize discomfort and potential for adverse reactions.
-
Quantitative Data Summary
While extensive public toxicity data for this compound is limited, the following tables provide a general framework for dose-range finding studies and monitoring key toxicological parameters.
Table 1: Example Dose-Range Finding Study Design for this compound in Mice
| Dose Group | This compound Dose (mg/kg) | Administration Route | Number of Animals | Monitoring Parameters |
| 1 | Vehicle Control | IP or Oral Gavage | 3-5 | Daily clinical signs, weekly body weight |
| 2 | 25 | IP or Oral Gavage | 3-5 | Daily clinical signs, weekly body weight |
| 3 | 50 | IP or Oral Gavage | 3-5 | Daily clinical signs, weekly body weight |
| 4 | 100 | IP or Oral Gavage | 3-5 | Daily clinical signs, weekly body weight |
| 5 | 200 | IP or Oral Gavage | 3-5 | Daily clinical signs, weekly body weight |
This table represents a general approach to a dose-range finding study to determine the maximum tolerated dose (MTD). Doses should be adjusted based on emerging data.
Table 2: Key Parameters for Preclinical Toxicity Monitoring
| Parameter Category | Specific Measurement | Rationale |
| Clinical Observations | Body weight, food/water intake, appearance, behavior | Non-invasive indicators of general health and well-being.[2] |
| Hematology | Complete Blood Count (CBC) with differential | To assess for effects on red blood cells, white blood cells, and platelets, which can indicate bone marrow toxicity.[4] |
| Clinical Chemistry | ALT, AST, ALP, bilirubin | Liver function markers. |
| BUN, creatinine | Kidney function markers. | |
| Glucose, electrolytes | Metabolic function. | |
| Histopathology | Microscopic examination of major organs (liver, kidney, spleen, heart, lungs, etc.) | To identify organ-specific toxicities and cellular damage. |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Toxicity Assessment
-
Animal Model: Use a relevant rodent model (e.g., BALB/c or C57BL/6 mice).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Dose Preparation: Prepare this compound formulations as described in the FAQs. Ensure sterility for parenteral routes.
-
Dose Administration: Administer this compound and vehicle control according to the study design (e.g., daily for 28 days).
-
Monitoring:
-
Record clinical signs and body weights daily.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and specified time points (e.g., weekly) for hematology and clinical chemistry analysis.
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect major organs and tissues, fix them in 10% neutral buffered formalin, and process for histopathological examination.
Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
Caption: this compound mechanism and potential for toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luvas.edu.in [luvas.edu.in]
Technical Support Center: Validating ONECUT2 Knockdown with CSRM617 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the effects of the ONECUT2 inhibitor, CSRM617. The content is designed to address specific issues that may arise during experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to ONECUT2?
A1: this compound is a novel, selective small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2).[1][2][3] ONECUT2 is a master regulator implicated in the progression of aggressive cancers, particularly castration-resistant prostate cancer (CRPC).[2][3] this compound directly binds to the HOX domain of ONECUT2, inhibiting its transcriptional activity.[2][3][4] This inhibition is a key mechanism for its anti-cancer effects.[2]
Q2: Why is it important to validate that the effects of this compound are due to ONECUT2 inhibition?
A2: Validating that the biological effects of this compound are a direct result of its interaction with ONECUT2 is crucial for its development as a therapeutic agent.[3] This "on-target" validation is often achieved by comparing the phenotypic and molecular effects of this compound treatment to those observed with genetic knockdown of ONECUT2 (e.g., using siRNA or shRNA).[3] A high degree of similarity in the results, or "phenocopying," provides strong evidence that this compound's mechanism of action is indeed through ONECUT2 inhibition.[5]
Q3: What are the expected outcomes of successful ONECUT2 knockdown or this compound treatment in cancer cell lines?
A3: Both this compound treatment and ONECUT2 knockdown are expected to produce similar downstream effects in susceptible cancer cell lines. These include:
-
Inhibition of cell growth and proliferation. [3]
-
Induction of apoptosis (programmed cell death). [3]
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Downregulation of ONECUT2 target genes , such as PEG10.[3][4]
-
Suppression of the androgen receptor (AR) signaling axis. [2][3]
Q4: Which cell lines are appropriate for these validation studies?
A4: Prostate cancer cell lines with moderate to high expression of ONECUT2 are recommended.[5] Examples include 22Rv1, PC-3, LNCaP, and C4-2.[3][6] The responsiveness of cell lines to this compound has been shown to correlate with their ONECUT2 expression levels.[5]
Troubleshooting Guides
This section addresses common issues that may be encountered during the experimental validation of ONECUT2 knockdown with this compound.
Western Blot Analysis
Issue: Weak or no ONECUT2 signal after this compound treatment or siRNA/shRNA knockdown.
-
Possible Cause 1: Inefficient Knockdown/Inhibition.
-
Solution:
-
For siRNA/shRNA, optimize transfection/transduction conditions. Titrate the amount of siRNA/shRNA and transfection reagent. Ensure the use of validated siRNA/shRNA sequences.[5]
-
For this compound, ensure the correct concentration and incubation time are used. Recommended concentrations range from 20 nM to 20 µM for 4 to 72 hours, depending on the cell line and assay.[4] Prepare fresh dilutions of this compound from a stock solution for each experiment.[3]
-
-
-
Possible Cause 2: Poor Antibody Quality.
-
Solution: Use a primary antibody against ONECUT2 that is validated for Western blotting. Check the manufacturer's datasheet for recommended dilutions and protocols.
-
-
Possible Cause 3: Inefficient Protein Extraction or Degradation.
-
Solution: Use a suitable lysis buffer containing protease inhibitors. Ensure complete cell lysis by sonication or other appropriate methods.[7] Keep samples on ice throughout the extraction process.
-
Issue: Inconsistent loading between lanes.
-
Possible Cause: Inaccurate Protein Quantification.
-
Solution: Use a reliable protein quantification assay (e.g., BCA assay).[7] Ensure you are loading equal amounts of total protein in each lane (typically 10-50 µg).
-
-
Solution: Always normalize the ONECUT2 protein levels to a loading control, such as GAPDH or β-actin, to account for any variations in loading.
qPCR Analysis
Issue: No significant decrease in ONECUT2 mRNA levels after siRNA/shRNA treatment.
-
Possible Cause 1: Suboptimal siRNA/shRNA delivery.
-
Solution: Optimize transfection/transduction efficiency. Use a positive control (e.g., a housekeeping gene) to verify the efficiency of your delivery method.
-
-
Possible Cause 2: Incorrect Primer Design.
-
Solution: Ensure your qPCR primers for ONECUT2 are specific and efficient. Validate primers by running a standard curve and melt curve analysis.
-
-
Possible Cause 3: RNA degradation.
-
Solution: Use an RNase-free workflow to prevent RNA degradation. Assess RNA quality and integrity before proceeding with reverse transcription.
-
Issue: High variability between technical replicates.
-
Possible Cause: Pipetting Errors or Poor RNA Quality.
Cell-Based Assays (Proliferation/Apoptosis)
Issue: No significant effect of this compound or ONECUT2 knockdown on cell viability.
-
Possible Cause 1: Low ONECUT2 expression in the chosen cell line.
-
Solution: Confirm ONECUT2 expression levels in your cell line by Western blot or qPCR. Cells with low ONECUT2 expression are less responsive to this compound.[5]
-
-
Possible Cause 2: Insufficient treatment duration or concentration.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for this compound treatment or ONECUT2 knockdown for your specific cell line.[6]
-
-
Possible Cause 3: Issues with the assay itself.
-
Solution: Include appropriate positive and negative controls for your proliferation or apoptosis assay to ensure it is working correctly.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: this compound Efficacy and Binding Affinity
| Parameter | Value | Cell Lines/Model | Reference |
| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) assay with ONECUT2-HOX domain | [2][6] |
| In Vitro IC50 | 5-15 µM | Prostate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, C4-2) | [6][9] |
| In Vitro Activity | Inhibition of cell growth (20 nM - 20 µM, 48 hours) | Panel of prostate cancer cell lines | [6][10] |
| Induction of apoptosis (10-20 µM, 48-72 hours) | 22Rv1 cells | [6] | |
| In Vivo Dosage | 50 mg/kg daily | SCID mice with 22Rv1 xenografts | [6] |
Table 2: Comparative Downstream Effects of this compound and ONECUT2 Knockdown
| Cellular Process | Effect of this compound Treatment | Effect of ONECUT2 Knockdown (siRNA/shRNA) | Prostate Cancer Cell Lines Studied |
| Cell Growth/Proliferation | Dose-dependent inhibition of cell growth.[3] | Potent suppression of cell growth.[3] | PC-3, 22Rv1, LNCaP, C4-2[3] |
| Apoptosis | Induction of apoptosis.[3] | Induction of extensive apoptosis.[3][5] | 22Rv1, LNCaP, C4-2[3][5] |
| Gene Expression (PEG10) | Downregulation of PEG10 mRNA and protein.[3][10] | Downregulation of PEG10.[3] | 22Rv1[10] |
| Androgen Receptor (AR) Axis | Suppression of the AR transcriptional program.[3] | Suppression of the AR transcriptional program.[3][5] | LNCaP, 22Rv1[5] |
Signaling Pathways and Experimental Workflows
Caption: ONECUT2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound's on-target effects.
Detailed Experimental Protocols
Protocol 1: Western Blot for ONECUT2 Expression
Objective: To determine ONECUT2 protein levels in cell lysates following treatment with this compound or ONECUT2 siRNA/shRNA.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1)
-
This compound and validated ONECUT2 siRNA/shRNA
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (4-20%)
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-ONECUT2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Seed cells and treat with this compound or transfect with ONECUT2 siRNA/shRNA for the desired time. Include a vehicle control (e.g., DMSO) and a non-targeting siRNA control.[3][4]
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000g for 15 minutes at 4°C.[7]
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[7]
-
Gel Electrophoresis:
-
Normalize lysate concentrations and add Laemmli buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5][11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5][7]
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-ONECUT2 antibody overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescence reagent and visualize the protein bands using an imaging system.[5]
-
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH) to confirm equal loading.
Protocol 2: Quantitative Real-Time PCR (qPCR) for ONECUT2 and Target Gene Expression
Objective: To measure the mRNA expression levels of ONECUT2 and its target gene, PEG10, following treatment.
Materials:
-
Treated cells (as in Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Validated qPCR primers for ONECUT2, PEG10, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix.
-
Run the reaction in a real-time PCR machine with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.[1] Compare the expression levels in treated samples to the control samples.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. origene.com [origene.com]
- 8. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Synthesis of CSRM617 Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of derivatives of CSRM617, a selective inhibitor of the transcription factor ONECUT2.[1][2][3][4] This guide provides troubleshooting advice and answers to frequently asked questions that may arise during the synthesis of novel pyrazolopyrimidine-based compounds related to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical scaffold of this compound and its derivatives?
A1: this compound is a pyrazolopyrimidine derivative.[5] This heterocyclic scaffold is a key feature for its biological activity as an inhibitor of the ONECUT2 transcription factor.[1][3][4] The synthesis of derivatives will typically involve modifications to this core or the substituents attached to it.
Q2: What are the general synthetic strategies for producing pyrazolopyrimidine scaffolds?
A2: The synthesis of pyrazolo[1,5-a]pyrimidines, the core of this compound, often involves the cyclocondensation of 5-aminopyrazole precursors with various 1,3-dielectrophilic reagents such as β-diketones, β-ketoesters, or enaminones.[6][7] Microwave-assisted synthesis has been shown to be an efficient method for generating a broad array of these derivatives in good yields.[8]
Q3: Are there any known issues with the stability of this compound or its analogs?
A3: While specific stability data for a wide range of this compound derivatives is not extensively published, compounds with complex heterocyclic structures can be susceptible to degradation under harsh reaction conditions (e.g., strong acids/bases, high temperatures for prolonged periods). It is advisable to store stock solutions of this compound and its derivatives at -80°C to prevent degradation from repeated freeze-thaw cycles.[9] For this compound hydrochloride, the salt form generally offers enhanced water solubility and stability compared to the free base.[2]
Q4: What are some common off-target effects to be aware of when designing this compound derivatives?
A4: Off-target effects are unintended interactions with other proteins. For a transcription factor inhibitor like this compound, these could arise from binding to other transcription factors with similar DNA-binding domains or to other protein classes like kinases. When synthesizing and testing new derivatives, it is crucial to assess their selectivity. If a derivative shows an unexpected phenotype not consistent with ONECUT2 inhibition, further investigation into potential off-target effects is warranted.[10]
Troubleshooting Guide
Below are common problems encountered during the synthesis of this compound derivatives, along with potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low reaction yield | - Incomplete reaction.- Suboptimal reaction conditions (temperature, solvent, catalyst).- Degradation of starting materials or product.- Steric hindrance from bulky substituents on the pyrazole (B372694) or the 1,3-dielectrophile. | - Monitor the reaction progress using TLC or LC-MS to ensure completion.- Optimize reaction conditions, including screening different solvents, bases, or catalysts. Microwave-assisted protocols can sometimes improve yields and reduce reaction times.[6][8]- Use purified, fresh starting materials. Ensure anhydrous conditions if reagents are moisture-sensitive.- Consider alternative, less sterically hindered starting materials or a different synthetic route if significant steric clash is suspected. |
| Difficulty in product purification | - Presence of unreacted starting materials.- Formation of side products or isomers.- Product has similar polarity to impurities. | - Ensure the reaction goes to completion to minimize unreacted starting materials.- Adjusting reaction conditions (e.g., temperature, reaction time) can sometimes minimize the formation of side products.- Employ alternative purification techniques such as preparative HPLC, supercritical fluid chromatography (SFC), or crystallization. |
| Poor solubility of reactants or product | - The pyrazolopyrimidine core and some substituents can be poorly soluble in common organic solvents. | - Screen a variety of solvents or solvent mixtures. For reactants, consider gentle heating to aid dissolution.- For final compounds, consider preparing a salt form (e.g., hydrochloride) to improve aqueous solubility.[2] |
| Isomer formation | - In unsymmetrically substituted 1,3-dielectrophiles, reaction with 5-aminopyrazole can lead to the formation of regioisomers. | - The regioselectivity of the cyclization can be influenced by the substituents on both the aminopyrazole and the dielectrophile, as well as the reaction conditions.[11]- Careful characterization of the product mixture using techniques like 1D/2D NMR is essential to identify the isomers.- Chromatographic separation may be necessary to isolate the desired isomer. |
| Unexpected biological activity or lack thereof | - The modification may have altered the binding affinity for ONECUT2.- The derivative may have poor cell permeability.- The derivative might be rapidly metabolized in cells. | - Confirm the identity and purity of the synthesized compound.- Perform in vitro binding assays, such as Surface Plasmon Resonance (SPR), to determine the binding affinity (Kd) for the ONECUT2-HOX domain.[4][12]- Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).- Conduct metabolic stability assays using liver microsomes. |
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives:
This protocol is a generalized procedure based on common methods for synthesizing the pyrazolopyrimidine scaffold.[6][7]
-
Reaction Setup: To a solution of a 5-aminopyrazole derivative in a suitable solvent (e.g., glacial acetic acid, ethanol, or DMF), add an equimolar amount of a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The precipitated product can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Caption: A generalized workflow for the synthesis of this compound derivatives.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: The inhibitory effect of this compound derivatives on the ONECUT2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ensuring Consistent Results with CSRM617
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for experiments involving CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2). Our goal is to help you achieve consistent and reproducible results in your repeat experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1] In the context of metastatic castration-resistant prostate cancer (mCRPC), OC2 functions as a master regulator of androgen receptor (AR) networks and is a critical survival factor.[1] this compound exerts its effect by directly binding to the HOX domain of OC2, which inhibits its transcriptional activity.[1] This inhibition leads to the suppression of OC2 target genes, such as PEG10, and ultimately induces apoptosis in prostate cancer cells.[1]
Q2: In which cancer cell lines is this compound most effective?
A2: The efficacy of this compound is strongly correlated with the expression level of its target, ONECUT2. Therefore, it is most effective in prostate cancer cell lines that exhibit high endogenous expression of ONECUT2.[1] Several studies have demonstrated its activity in cell lines such as 22Rv1, LNCaP, C4-2, and PC-3.[2] The 22Rv1 cell line, in particular, has been frequently used in both in vitro and in vivo studies to show the efficacy of this compound in reducing tumor growth and metastasis.[1]
Q3: How should I store and handle this compound to ensure its stability and activity?
A3: For long-term storage, it is recommended to store this compound at -20°C or -80°C. To maintain the compound's activity and ensure consistent results, it is best to prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles.[3] The hydrochloride salt form of this compound generally offers better water solubility and stability compared to the free form.
Q4: What are the potential mechanisms of resistance to this compound?
A4: While specific mechanisms of acquired resistance to this compound are still under investigation, potential mechanisms can be extrapolated from general principles of resistance to targeted therapies. These may include alterations in the drug target (mutations in the ONECUT2 gene that prevent this compound binding) or the activation of bypass signaling pathways that promote cell survival and proliferation, thereby compensating for the inhibition of ONECUT2.[1]
Q5: Are there any known off-target effects of this compound?
A5: Currently, there is no publicly available data detailing specific off-target interactions of this compound. As with any small molecule inhibitor, off-target effects are a possibility and should be considered when interpreting experimental results. To mitigate potential off-target effects, it is advisable to use the lowest effective concentration of this compound and to validate key findings using orthogonal approaches, such as siRNA-mediated knockdown of ONECUT2.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values or a lack of a clear dose-response curve in cell viability assays.
-
Possible Cause A: Compound Instability or Inactivity.
-
Possible Cause B: Variability in Cell Culture Conditions.
-
Troubleshooting: Use cells within a consistent and low passage number range to prevent phenotypic drift.[3] Standardize cell seeding density and ensure cells are in the exponential growth phase at the time of treatment.[3] High cell density can influence the effective concentration of the inhibitor.[3]
-
-
Possible Cause C: Assay-Specific Issues.
-
Troubleshooting: If using a metabolic assay like MTT, this compound may interfere with the assay reagent. Run a cell-free control with media, this compound at various concentrations, and the viability assay reagent to test for direct reduction of the reagent.[4] Consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., CytoTox-Glo™).[3]
-
-
Possible Cause D: Incorrect Concentration Range.
-
Troubleshooting: The tested concentration range may be too narrow or not centered around the expected IC50. Try a broader range of concentrations in your initial experiments (e.g., 0.01 to 100 µM).[3]
-
Issue 2: High background or inconsistent results in apoptosis assays (e.g., Western blot for cleaved Caspase-3/PARP).
-
Possible Cause A: Suboptimal Drug Concentration or Treatment Duration.
-
Troubleshooting: The concentration of this compound or the incubation time may not be sufficient to induce a robust apoptotic response. Perform a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.[1] Published data suggests that apoptosis is induced at concentrations around 10-20 μM after 48-72 hours of treatment in 22Rv1 cells.[2][4]
-
-
Possible Cause B: Issues with the Apoptosis Assay Itself.
-
Troubleshooting: To confirm apoptosis, it is recommended to use at least two different methods. For example, you can combine a caspase activation assay (e.g., Western blot for cleaved Caspase-3) with a method that measures changes in the cell membrane (e.g., Annexin V/PI staining).[1] Always include a known apoptosis inducer (e.g., staurosporine) as a positive control and a vehicle-treated sample as a negative control.[1]
-
-
Possible Cause C: Technical Issues with Western Blotting.
-
Troubleshooting: Ensure proper sample preparation with protease inhibitors to prevent protein degradation. Optimize antibody concentrations and blocking conditions to reduce non-specific binding and high background.[5] Ensure efficient protein transfer and use appropriate loading controls for accurate normalization.
-
Issue 3: Unexpected cellular phenotype observed after this compound treatment.
-
Possible Cause A: Off-Target Effects.
-
Troubleshooting: An unexpected phenotype that is inconsistent with ONECUT2 inhibition may indicate an off-target effect. To investigate this, perform a dose-response analysis to see if the unexpected phenotype occurs at a different concentration range than the on-target effects. The most definitive way to distinguish on-target from off-target effects is through genetic validation. Use siRNA or CRISPR/Cas9 to knock down or knock out ONECUT2 and see if the phenotype is replicated.
-
-
Possible Cause B: Cell Line-Specific Responses.
-
Troubleshooting: The observed phenotype could be specific to the genetic background of the cell line being used. It is important to verify the expression level of ONECUT2 in your cell line, as this is a critical determinant of the response to this compound.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Effect | Reference(s) |
| 22Rv1 | 48 hours | Varies (concentration-dependent inhibition) | Inhibits cell growth | [2] |
| LNCaP | 48 hours | Varies (concentration-dependent inhibition) | Inhibits cell growth | [2] |
| C4-2 | 48 hours | Varies (concentration-dependent inhibition) | Inhibits cell growth | [2] |
| PC-3 | 48 hours | Varies (concentration-dependent inhibition) | Inhibits cell growth | [2] |
| 22Rv1 | 48 hours | 10-20 | Induces apoptosis | [2] |
| 22Rv1 | 72 hours | 20 | Induces apoptosis (cleaved Caspase-3 and PARP) | [2][4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line Used | Treatment | Outcome | Reference(s) |
| Nude Mice (subcutaneous xenograft) | 22Rv1 | 50 mg/kg daily | Reduced tumor volume and weight | [6] |
| SCID Mice (intracardiac injection) | Luciferase-tagged 22Rv1 | 50 mg/kg daily | Significant reduction in diffuse metastases | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of adherent prostate cancer cells.
Materials:
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Prostate cancer cell line (e.g., 22Rv1)
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Complete culture medium
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This compound stock solution (e.g., in DMSO)
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96-well flat-bottom plates
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MTT solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
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Multichannel pipette
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Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[4]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for Apoptosis Markers (Cleaved Caspase-3 and Cleaved PARP)
This protocol describes the detection of the apoptotic markers cleaved Caspase-3 and cleaved PARP by Western blotting.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved Caspase-3, Rabbit anti-cleaved PARP
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Wash cell pellets with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP (and the loading control) diluted in blocking buffer, typically overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the levels of cleaved Caspase-3 and cleaved PARP to the loading control.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound action.
References
Technical Support Center: Interpreting Unexpected Results from CSRM617 Studies
Welcome to the technical support center for CSRM617 studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this compound, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter in a question-and-answer format, providing potential causes and actionable solutions.
FAQ 1: No significant decrease in cell viability or inconsistent IC50 values observed after this compound treatment.
Question: I treated my prostate cancer cell lines (e.g., 22Rv1, LNCaP) with this compound but did not observe the expected dose-dependent decrease in cell viability. My IC50 values are also highly variable between experiments. What could be the cause?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Low ONECUT2 Expression | The efficacy of this compound is correlated with the expression level of its target, ONECUT2.[1][2] Solution: Verify ONECUT2 expression in your cell line stock via RT-qPCR or Western blot. Consider using a cell line with higher documented ONECUT2 expression, such as 22Rv1, as a positive control.[3] |
| Compound Integrity/Solubility | This compound may have degraded or precipitated out of solution. Solution: Ensure the compound is properly stored. Prepare fresh dilutions from a stock solution for each experiment. Check for any visible precipitate in your culture medium after adding the compound. |
| Suboptimal Assay Conditions | Cell density, incubation time, and serum concentration can all affect experimental outcomes. Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Perform a time-course experiment (e.g., 48, 72, 96 hours) to determine the optimal treatment duration. Maintain consistent serum concentrations across experiments. |
| Assay Interference | The inhibitor may interfere with the chemistry of your viability assay (e.g., metabolic assays like MTT). Solution: Consider using an alternative viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo®) or a direct cell counting method. |
| Cell Line Health/Contamination | Poor cell health or contamination can lead to unreliable results. Solution: Regularly check cell morphology and test for mycoplasma contamination. Use cells within a consistent and low passage number range. |
FAQ 2: Lack of apoptosis induction after this compound treatment.
Question: I treated 22Rv1 cells with 20 µM this compound for 72 hours, but my Western blot does not show an increase in cleaved Caspase-3 or cleaved PARP. What could be wrong?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Ineffective this compound Concentration or Duration | The concentration or treatment time may be insufficient for your specific cell line and conditions. Solution: Perform a dose-response (e.g., 10-40 µM) and time-course (e.g., 48, 72, 96 hours) experiment to determine the optimal conditions for inducing apoptosis in your cells. |
| Western Blotting Issues | Technical problems with the Western blot can lead to a lack of signal. Solution: Ensure proper protein transfer by checking your membrane with Ponceau S stain. Use a positive control for apoptosis (e.g., cells treated with staurosporine) to validate your antibodies and protocol. Optimize antibody concentrations and blocking conditions to reduce background and enhance signal. |
| Cellular Resistance | The cells may have developed resistance or have intrinsic mechanisms that bypass this compound-induced apoptosis. Solution: Confirm target engagement by measuring the expression of a known ONECUT2 target gene, such as PEG10, via RT-qPCR.[4] A decrease in PEG10 mRNA would suggest this compound is active, and the lack of apoptosis may be due to downstream resistance. |
| Antibody Quality | The primary antibodies for cleaved Caspase-3 or cleaved PARP may not be effective. Solution: Validate your antibodies using a positive control where apoptosis is known to occur. Check the manufacturer's data sheet for recommended applications and dilutions. |
FAQ 3: No change in the expression of ONECUT2 target genes.
Question: I treated my cells with this compound, but I don't see the expected decrease in the mRNA levels of the ONECUT2 target gene, PEG10. Why is this?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| RT-qPCR Problems | Issues with RNA quality, primer design, or the reaction itself can lead to failed amplification. Solution: Check RNA integrity using a Bioanalyzer or gel electrophoresis. Ensure your primers are specific and efficient by running a standard curve. Include a no-template control to check for contamination and a no-reverse-transcriptase control to check for genomic DNA contamination. |
| Compound Inactivity | The this compound may not be effectively inhibiting ONECUT2 in your experiment. Solution: Confirm the identity and purity of your this compound stock. Prepare fresh dilutions for each experiment. Run a parallel cell viability or apoptosis assay to confirm the biological activity of the compound. |
| Incorrect Timing of Measurement | The change in gene expression may be transient. Solution: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to capture the peak of gene expression modulation following this compound treatment.[4] |
| Cell Line Specificity | The regulation of PEG10 by ONECUT2 might be less pronounced in your chosen cell line. Solution: Confirm that ONECUT2 is the primary regulator of PEG10 in your cell line by using siRNA to knock down ONECUT2 and observing the effect on PEG10 expression. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Treatment Concentration | Duration | Effect | Reference(s) |
| PC-3, LNCaP, C4-2 | 0.01-100 µM | 48 hours | Inhibition of cell growth | [5][6] |
| 22Rv1 | 20 nM - 20 µM | 48 hours | Inhibition of cell growth | [4] |
| 22Rv1 | 10-20 µM | 48 hours | Concentration-dependent increase in apoptosis | [5][7] |
| 22Rv1 | 20 µM | 72 hours | Induction of apoptosis (increased cleaved Caspase-3 and PARP) | [4][5][7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line Xenograft | Treatment Dose | Administration Route | Duration | Outcome | Reference(s) |
| Nude Mice | 22Rv1 (subcutaneous) | 50 mg/kg/day | Intraperitoneal | Not Specified | Significant reduction in tumor volume and weight | [4] |
| SCID Mice | 22Rv1 (luciferase-tagged, intracardiac) | 50 mg/kg/day | Oral | 20 days | Significant reduction in the onset and growth of diffuse metastases | [4][8] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, LNCaP)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a broad range of concentrations (e.g., 0.01 µM to 100 µM).
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Apoptosis Markers
Objective: To detect cleaved Caspase-3 and cleaved PARP following this compound treatment.
Materials:
-
Prostate cancer cells (e.g., 22Rv1)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 20 µM) and a vehicle control for the desired duration (e.g., 72 hours).
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Use β-actin as a loading control to normalize protein levels.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. No Amplification | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-rad.com [bio-rad.com]
- 8. promegaconnections.com [promegaconnections.com]
Technical Support Center: Addressing Variability in CSRM617 Efficacy
This technical support center is a resource for researchers, scientists, and drug development professionals working with CSRM617, a selective inhibitor of the ONECUT2 (OC2) transcription factor.[1][2] It provides troubleshooting guidance and frequently asked questions (FAQs) to address the observed variability in its efficacy across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a small-molecule inhibitor that selectively targets the ONECUT2 (OC2) transcription factor.[3][4] OC2 is a key regulator of androgen receptor (AR) networks, particularly in metastatic castration-resistant prostate cancer (mCRPC).[1][2] this compound directly binds to the HOX domain of OC2, inhibiting its transcriptional activity.[1][5] This leads to the suppression of OC2 target genes and the induction of apoptosis in cancer cells.[3][4]
Q2: Why does the effectiveness of this compound vary between different cell lines?
A2: The primary factor influencing this compound efficacy is the expression level of its target, the ONECUT2 transcription factor.[2][6] Cell lines with higher endogenous levels of ONECUT2 are generally more sensitive to the drug.[6] Other contributing factors can include the androgen receptor (AR) status of the cells, as ONECUT2 is a known suppressor of the AR signaling pathway, and the overall genetic and transcriptional landscape of the cell line.[7]
Q3: In which cancer cell lines has this compound demonstrated activity?
A3: this compound has shown activity in various prostate cancer cell lines, including 22Rv1, LNCaP, C4-2, and PC-3.[8] The 22Rv1 cell line, which has high ONECUT2 expression, has been frequently used in both in vitro and in vivo studies to demonstrate the efficacy of this compound.[2]
Q4: What are the potential mechanisms of resistance to this compound?
A4: While specific acquired resistance mechanisms to this compound are still under investigation, potential mechanisms can be extrapolated from general principles of targeted therapies. These may include mutations in the ONECUT2 gene that prevent drug binding or an increased expression of drug efflux pumps that remove this compound from the cell.[2]
Q5: How should this compound be stored and handled for optimal performance?
A5: For long-term storage, this compound hydrochloride should be kept at -80°C for up to six months. For shorter durations, storage at -20°C for up to one month is acceptable. It is recommended to prepare fresh dilutions from a stock solution for each experiment to minimize variability. The hydrochloride salt form of this compound generally offers better water solubility and stability.[8]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. | Ensure a homogeneous cell suspension before plating. Use a multichannel pipette for consistent volume and verify cell counts.[8] |
| Degradation of this compound. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[8] | |
| Variations in cell culture conditions (e.g., media, serum, passage number). | Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments.[9] | |
| Lower than expected efficacy in a sensitive cell line | Low ONECUT2 expression in the specific cell stock. | Verify ONECUT2 protein levels in your cell line stock using Western blot. Cell line characteristics can drift over time in culture.[6][9] |
| Inactive this compound compound. | Confirm the proper storage and handling of the compound. If in doubt, use a fresh vial.[6] | |
| Issues with the cell viability assay. | Some compounds can interfere with metabolic assays like MTT. Consider using an alternative assay that measures a different parameter, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity.[6][10] | |
| No significant effect of this compound on the target cell line | The cell line may have very low or no ONECUT2 expression. | Confirm ONECUT2 expression levels via Western blot or qRT-PCR. This compound is most effective in cells with high ONECUT2 expression.[2][6] |
| The cell line may possess intrinsic resistance mechanisms. | Investigate potential resistance pathways that may be active in the cell line.[2][11] |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's binding affinity and its efficacy in various prostate cancer cell lines.
Table 1: Binding Affinity of this compound
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | [3][5] |
Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | ONECUT2 Expression | Reported IC50 Range (µM) | Reference |
| 22Rv1 | High (expresses AR-V7) | High | 5 - 15 | [6][12] |
| LNCaP | High (wild-type) | Moderate | 5 - 15 | [6][12] |
| C4-2 | High | High | 5 - 15 | [6][12] |
| PC-3 | Negative | High | 5 - 15 | [6][12] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell seeding density and assay duration.[13][14]
Experimental Protocols
1. Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Seed prostate cancer cells (e.g., 22Rv1, LNCaP, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[8][12]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to start with is 0.01 to 100 µM.[6] Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.[8]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[3]
-
Viability Measurement: Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions. After the appropriate incubation time, measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blot for Apoptosis Markers (Cleaved Caspase-3 and PARP)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 10-20 µM) or vehicle for 48-72 hours.[1]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[2]
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C. A housekeeping protein like β-actin or GAPDH should be used as a loading control.[1][2]
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 11. Therapeutic opportunities created by adaptive responses to targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Optimization of Surface Plasmon Resonance for CSRM617 Binding Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Surface Plasmon Resonance (SPR) experiments for determining the binding kinetics of the small molecule inhibitor, CSRM617, to its target protein, ONECUT2.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during SPR analysis of the this compound-ONECUT2 interaction.
Issue 1: Low or No Binding Signal
A weak or absent binding signal is a common challenge, particularly when working with small molecule analytes like this compound.[1]
| Potential Cause | Troubleshooting Steps |
| Inactive Ligand (ONECUT2) | Ensure the ONECUT2 protein is correctly folded and active. If using a recombinant protein, verify its purity and integrity. Consider different immobilization strategies, such as capturing via a tag instead of direct covalent coupling, to ensure the binding site is accessible.[2][3] |
| Low Ligand Immobilization Level | The density of the immobilized ligand (ONECUT2) may be insufficient.[1] Optimize the immobilization level; for small molecule interactions, a higher density is often required to achieve a detectable signal.[4] However, excessively high levels can lead to steric hindrance.[5] |
| Inappropriate Analyte Concentration (this compound) | The concentration range of this compound may be too low. For weak interactions, higher analyte concentrations are often necessary.[5] Conversely, concentrations that are too high can cause signal saturation.[6] The concentration range should ideally span 10-fold below to 10-fold above the expected dissociation constant (Kd).[7] |
| Suboptimal Buffer Conditions | The running buffer composition can significantly influence binding. Screen different pH levels and ionic strengths. Adding a small percentage of a co-solvent like DMSO (e.g., 1-5%) can improve the solubility of small molecules like this compound.[5] |
Issue 2: High Non-Specific Binding (NSB)
Non-specific binding occurs when the analyte (this compound) interacts with the sensor surface or other molecules besides the intended ligand (ONECUT2), leading to inaccurate kinetic data.[8][9]
| Potential Cause | Troubleshooting Steps |
| Hydrophobic or Electrostatic Interactions | Add a non-ionic surfactant, such as Tween 20 (typically at 0.005% to 0.1%), to the running buffer to reduce hydrophobic interactions.[8][10][11] Increase the salt concentration (e.g., NaCl up to 500 mM) in the running buffer to minimize electrostatic interactions.[10][11] |
| Unblocked Surface Sites | After immobilizing ONECUT2, ensure all remaining active sites on the sensor chip are thoroughly blocked. Ethanolamine is commonly used for this purpose with amine coupling chemistry.[6] |
| Inadequate Reference Surface | The reference channel should mimic the experimental channel as closely as possible without the active ligand. A common method is to perform the immobilization chemistry on the reference channel without adding the ONECUT2 protein.[5] |
| Analyte Aggregation | Ensure the this compound sample is fully solubilized and free of aggregates. Sample purity is crucial for obtaining meaningful results.[6] |
Issue 3: Baseline Drift or Instability
An unstable baseline can make it difficult to accurately measure binding responses.[6][12]
| Potential Cause | Troubleshooting Steps |
| Incomplete Surface Equilibration | Allow sufficient time for the sensor surface to equilibrate with the running buffer before starting the experiment. It may be necessary to let the buffer flow over the surface for an extended period.[12] |
| Buffer Mismatch | Ensure the buffer used to dissolve this compound is identical to the running buffer to avoid bulk refractive index effects.[7] |
| Inefficient Surface Regeneration | If the regeneration solution does not completely remove the bound this compound, the baseline may shift in subsequent cycles.[6] Optimize the regeneration conditions by testing different solutions (e.g., low pH glycine (B1666218), high salt) and contact times.[13][14] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the immobilization level of ONECUT2?
For small molecule analytes like this compound, a higher ligand density is generally recommended to obtain a measurable response. A good starting point is an immobilization level that theoretically yields a maximum analyte response (Rmax) of at least 50-100 RU.[5] However, this should be optimized through a ligand density titration.[5]
Q2: Which immobilization strategy is best for the ONECUT2 protein?
While amine coupling is a common method, it can sometimes lead to random orientation and reduced activity of the immobilized protein.[3][15] If the ONECUT2 protein has a purification tag (e.g., His-tag, Biotin), a capture-based immobilization approach is often preferable as it can ensure a more uniform orientation and preserve the protein's activity.[16]
Q3: How can I determine the optimal concentration range for this compound?
The binding affinity (Kd) of this compound for the ONECUT2-HOX domain has been reported to be 7.43 µM.[17][18] For kinetic analysis, it is advisable to test a concentration series of this compound that brackets this value, for instance, ranging from 0.1x Kd to at least 10x Kd. A typical series might include concentrations from 700 nM to 75 µM.
Q4: What are the key considerations for the running buffer when analyzing this compound binding?
The running buffer should be optimized for the stability and activity of ONECUT2 and the solubility of this compound. A common starting point is a physiological buffer like PBS or HBS. As this compound is a small molecule, including a low percentage of DMSO (e.g., 1-5%) in the running buffer can aid its solubility.[5] It is also recommended to add a surfactant like Tween 20 (e.g., 0.05%) to minimize non-specific binding.[8]
Q5: How do I select an appropriate regeneration solution?
The goal of regeneration is to completely remove the bound this compound without damaging the immobilized ONECUT2.[14] It is best to start with the mildest conditions and gradually increase the harshness.[14] Common regeneration solutions include short pulses of low pH buffers (e.g., 10 mM glycine pH 1.5-2.5), high pH buffers (e.g., 10 mM NaOH), or high salt solutions (e.g., 2 M NaCl).[2][19]
Experimental Protocols
Protocol 1: ONECUT2 Immobilization via Amine Coupling
This protocol describes a standard method for covalently attaching the ONECUT2 protein to a carboxylated sensor surface (e.g., CM5).
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.[5]
-
Ligand Injection: Inject the purified ONECUT2 protein, diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5), at a concentration of 5-20 µg/mL. The optimal pH is typically just below the isoelectric point (pI) of the protein.[5] Adjust the injection time to achieve the desired immobilization level.
-
Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.
Protocol 2: Kinetic Analysis of this compound Binding
-
System Equilibration: Equilibrate the system with the running buffer (e.g., HBS-EP+ with 1% DMSO) until a stable baseline is achieved.
-
Analyte Injection: Prepare a dilution series of this compound in the running buffer. Inject each concentration over the ONECUT2-immobilized and reference flow cells. A typical setup involves an association time of 60-120 seconds followed by a dissociation time of 120-300 seconds, using a high flow rate (e.g., 30-50 µL/min) to minimize mass transport effects.[5]
-
Regeneration: Between each this compound injection, inject the optimized regeneration solution to remove the bound analyte and return to the baseline.[5]
-
Data Analysis: Subtract the reference channel data from the sample channel data for each injection. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Visualizations
Caption: Workflow for this compound-ONECUT2 SPR kinetic analysis.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. dhvi.duke.edu [dhvi.duke.edu]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 7. portlandpress.com [portlandpress.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 10. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 11. Reducing Non-Specific Binding [reichertspr.com]
- 12. Troubleshooting [sprpages.nl]
- 13. nicoyalife.com [nicoyalife.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. sartorius.com.cn [sartorius.com.cn]
- 16. nicoyalife.com [nicoyalife.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Regeneration [sprpages.nl]
Validation & Comparative
A Comparative Efficacy Analysis of CSRM617 and Enzalutamide in Preclinical Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced prostate cancer therapeutics, particularly for metastatic castration-resistant prostate cancer (mCRPC), two compounds, enzalutamide (B1683756) and the novel investigational agent CSRM617, represent distinct and significant approaches to treatment. Enzalutamide is an established second-generation nonsteroidal antiandrogen that targets the androgen receptor (AR) signaling pathway, a well-known driver of prostate cancer progression.[1] In contrast, this compound is a first-in-class small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of AR networks and a key survival factor in mCRPC models.[1]
This guide provides a comparative overview of the preclinical data available for both compounds, offering a side-by-side look at their mechanisms of action and efficacy in prostate cancer models. It is important to note that direct head-to-head preclinical studies of this compound and enzalutamide are not yet available. [1] Therefore, the data presented here is a summary of findings from separate studies. The experimental conditions, including cell lines, animal models, and treatment regimens, differ between these studies and should be taken into consideration when interpreting the data.
Mechanism of Action: Two Distinct Pathways
Enzalutamide functions as a potent AR signaling inhibitor by competitively binding to the ligand-binding domain of the AR.[1] This action prevents the binding of androgens, inhibits the nuclear translocation of the AR, and blocks the association of the AR with DNA, ultimately leading to the downregulation of AR target genes and the induction of apoptosis in prostate cancer cells.[1]
This compound , on the other hand, operates through a novel mechanism by directly targeting ONECUT2. It binds to the ONECUT2-HOX domain with a dissociation constant (Kd) of 7.43 µM.[2] ONECUT2 is a critical transcription factor that has been shown to suppress the AR axis and drive a neuroendocrine differentiation program in prostate cancer, contributing to therapy resistance.[1] By inhibiting ONECUT2, this compound can induce apoptosis and inhibit the growth of prostate cancer cells, particularly those with high ONECUT2 expression.[1]
Data Presentation: Preclinical Efficacy
The following tables summarize the available in vitro and in vivo data for this compound and enzalutamide from separate preclinical studies.
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Description | IC50 of this compound (µM) | Duration of Treatment |
| 22Rv1 | Human prostate carcinoma, AR-positive, enzalutamide-resistant | ~10-20 | 48 hours |
| LNCaP | Human prostate adenocarcinoma, androgen-sensitive | Not specified | 48 hours |
| PC-3 | Human prostate adenocarcinoma, androgen-insensitive | Not specified | 48 hours |
| C4-2 | LNCaP-derived, castration-resistant | Not specified | 48 hours |
Note: IC50 values are approximate and sourced from studies with varying experimental methodologies.[2]
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models
| Animal Model | Cell Line | Treatment Regimen | Key Findings | Reference |
| Nude Mice | 22Rv1 (subcutaneous) | 50 mg/kg daily | Significant reduction in tumor volume and weight. Well tolerated. | [2] |
| SCID Mice | 22Rv1 (intracardiac injection, luciferase-tagged) | 50 mg/kg daily | Significant reduction in the onset and growth of diffuse metastases. | [2] |
Table 3: Preclinical Efficacy of Enzalutamide
| Model Type | Cell Line/Model | Treatment Regimen | Key Findings | Reference |
| In Vitro | VCaP, C4-2B | Not specified | Induced apoptosis (sub-G1). | [3] |
| In Vivo Xenograft | VCaP (orthotopic) | Not specified | Reduced tumor growth. | [3] |
| In Vivo Xenograft | MDA133-4 (patient-derived) | Not specified | Reduced tumor growth. | [3] |
| In Vivo Xenograft | PC-3 | 5 mg/kg per day i.p., 21 days | In combination with PAWI-2, inhibited tumor growth by 63%. | [4] |
Experimental Protocols
Western Blotting
-
Objective: To detect and quantify the expression of specific proteins (e.g., cleaved Caspase-3, PARP, AR, ONECUT2) in prostate cancer cells following treatment with this compound or enzalutamide.
-
Methodology:
-
Cell Lysis: Prostate cancer cells are cultured and treated with the respective compounds. Cells are then washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.[6]
-
Gel Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated by size on an SDS-PAGE gel.[5]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[5]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of target genes (e.g., PEG10, AR, PSA) in prostate cancer cells after treatment.
-
Methodology:
-
RNA Extraction: Total RNA is extracted from treated and untreated prostate cancer cells using a reagent like TRIzol.[8]
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.[8]
-
qPCR Reaction: The qPCR reaction is set up using the synthesized cDNA, gene-specific primers, and a SYBR Green or TaqMan-based master mix.[8]
-
Data Analysis: The relative abundance of the target gene mRNA is determined using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH, ACTB).[8]
-
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound or enzalutamide in a living organism.
-
Methodology:
-
Cell Preparation and Implantation: Prostate cancer cells (e.g., 22Rv1) are harvested, resuspended in a solution like Matrigel, and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[9][10]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control (vehicle) groups.[9]
-
Drug Administration: The compound (this compound or enzalutamide) or vehicle is administered to the mice according to a predetermined schedule and dosage (e.g., daily oral gavage).[9]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (Width² x Length) / 2 is often used to calculate tumor volume.[9][10]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, IHC).[10]
-
Mandatory Visualization
Signaling Pathways
Caption: Mechanisms of action for Enzalutamide and this compound.
Experimental Workflow
Caption: A general workflow for preclinical comparison of anticancer agents.
Conclusion
This compound and enzalutamide represent two distinct and promising therapeutic strategies for advanced prostate cancer. Enzalutamide is a well-characterized AR signaling inhibitor, while this compound offers a novel mechanism by targeting ONECUT2, a master regulator of lethal prostate cancer that can suppress the AR axis.[1] The preclinical data, although from separate studies, suggest that both compounds have significant anti-cancer activity. The unique mechanism of this compound may provide a therapeutic advantage, particularly in the context of enzalutamide resistance. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its positioning relative to established therapies like enzalutamide.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. urotoday.com [urotoday.com]
- 4. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. origene.com [origene.com]
- 7. medium.com [medium.com]
- 8. Quantitative Real-Time PCR [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. In vivo prostate tumor xenograft assay [bio-protocol.org]
A Preclinical Head-to-Head Analysis: CSRM617 vs. Standard Chemotherapy in Prostate Cancer
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the novel ONECUT2 inhibitor, CSRM617, against standard-of-care chemotherapy for the treatment of prostate cancer. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of action, preclinical efficacy, and experimental protocols of these therapeutic agents. All quantitative data is presented in a tabular format for direct comparison, and key biological pathways and experimental workflows are visualized using diagrams.
Introduction
Prostate cancer remains a significant challenge, particularly in its advanced and metastatic stages. While standard chemotherapy, such as docetaxel (B913) and cabazitaxel (B1684091), has been a cornerstone of treatment for metastatic castration-resistant prostate cancer (mCRPC), there is a continuous search for more targeted and effective therapies.[1][2] this compound is an emerging small-molecule inhibitor that targets ONECUT2 (OC2), a transcription factor implicated as a master regulator in the progression of lethal, castration-resistant prostate cancer.[3] This guide offers a preclinical comparison of this compound with standard chemotherapy, providing insights into their distinct therapeutic strategies.
Mechanism of Action: A Tale of Two Pathways
This compound and standard chemotherapies employ fundamentally different approaches to induce cancer cell death.
This compound: This novel agent acts as a selective inhibitor of the ONECUT2 (OC2) transcription factor.[3] By binding to the OC2 homeobox (HOX) domain, this compound disrupts its transcriptional activity.[3] This leads to the suppression of genes that promote cancer cell survival and metastasis.[3] A key downstream effect of OC2 inhibition is the induction of apoptosis, evidenced by the increased cleavage of Caspase-3 and PARP. The OC2 signaling pathway is also involved in the progression to a neuroendocrine phenotype in prostate cancer, a more aggressive form of the disease.
Standard Chemotherapy (Docetaxel and Cabazitaxel): Docetaxel and cabazitaxel are taxane-based chemotherapies that target microtubules. Their primary mechanism involves the inhibition of microtubular depolymerization, which arrests the cell cycle in the G2/M phase.[4] This disruption of the cellular machinery ultimately leads to apoptotic cell death.[4] Cabazitaxel was specifically developed to overcome resistance to first-generation taxanes like docetaxel.[5]
References
- 1. indonesianjournalofcancer.or.id [indonesianjournalofcancer.or.id]
- 2. Preclinical profile of cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical profile of cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CSRM617 and Abiraterone in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of CSRM617, a novel investigational agent, and abiraterone (B193195), an established therapy, for the treatment of prostate cancer. This document outlines their distinct mechanisms of action, presents available preclinical and clinical data, and provides detailed experimental protocols to support further research and development in the field of oncology.
Introduction
Prostate cancer remains a significant challenge in oncology, particularly in its advanced, metastatic castration-resistant (mCRPC) stage. While androgen deprivation therapy (ADT) is the cornerstone of treatment, resistance inevitably develops, necessitating novel therapeutic strategies. Abiraterone acetate (B1210297), a potent inhibitor of androgen synthesis, has been a standard of care for mCRPC. However, the emergence of resistance highlights the need for new therapeutic agents with alternative mechanisms of action. This compound, a first-in-class small-molecule inhibitor of the transcription factor ONECUT2 (OC2), represents a promising new approach to treating aggressive, androgen receptor (AR)-independent prostate cancer.
Mechanism of Action
This compound and abiraterone target distinct pathways crucial for prostate cancer progression.
This compound: This investigational drug is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1] OC2 is a master regulator of androgen receptor (AR) networks and is implicated as a survival factor in mCRPC.[2] this compound directly binds to the OC2-HOX domain, inhibiting its transcriptional activity.[1][2] This disruption of OC2 function leads to the suppression of genes involved in cell survival and proliferation, ultimately inducing apoptosis, as evidenced by the appearance of cleaved Caspase-3 and PARP.[3]
Abiraterone: Abiraterone acetate is the prodrug of abiraterone, which is a potent and selective inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase).[4] This enzyme is critical for the biosynthesis of androgens, including testosterone, in the testes, adrenal glands, and within the prostate tumor itself. By irreversibly blocking CYP17A1, abiraterone significantly reduces systemic and intratumoral androgen levels, thereby depriving prostate cancer cells of the hormonal stimulation required for their growth and survival.
Signaling Pathway Diagrams
References
Decoding CSRM617: A Comparative Guide to its Downstream Targets
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the novel ONECUT2 inhibitor, CSRM617, against alternative therapeutic strategies. We delve into its downstream targets, supported by experimental data, to elucidate its mechanism of action and therapeutic potential in advanced prostate cancer.
This compound is a first-in-class small-molecule inhibitor that directly targets the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR) networks, particularly implicated in the progression of lethal, metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] Its mechanism of action is distinct from established therapies, offering a novel approach to overcoming treatment resistance.
Confirming the Downstream Effects of this compound
The primary downstream effects of this compound are mediated through the inhibition of OC2's transcriptional activity. This leads to a cascade of events that ultimately suppress tumor growth and metastasis. Key validated downstream effects include the induction of apoptosis, modulation of the androgen receptor signaling axis, and downregulation of the oncogene PEG10.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize the quantitative data on its effects on cell viability, apoptosis, and tumor growth.
Table 1: In Vitro Activity of this compound on Prostate Cancer Cell Lines
| Cell Line | Assay | Concentration | Duration | Effect | Reference |
| 22Rv1 | Cell Growth | 20 nM - 20 µM | 48 hours | Inhibition of cell growth | [4] |
| PC-3 | Cell Growth | 0.01 - 100 µM | 48 hours | Inhibition of cell growth | [5] |
| LNCaP | Cell Growth | 0.01 - 100 µM | 48 hours | Inhibition of cell growth | [5] |
| C4-2 | Cell Growth | 0.01 - 100 µM | 48 hours | Inhibition of cell growth | [6] |
| 22Rv1 | Apoptosis | 10 - 20 µM | 48 hours | Induction of apoptosis | [5] |
| 22Rv1 | Apoptosis | 20 µM | 72 hours | Increased cleaved Caspase-3 and PARP | [4] |
| 22Rv1 | Gene Expression | 4 - 16 hours | Time-dependent decrease in PEG10 mRNA | [4] |
Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Duration | Outcome | Reference |
| Nude Mice | 22Rv1 (subcutaneous) | 50 mg/kg daily | 3 weeks | Significant reduction in tumor volume and weight | [7] |
| SCID Mice | 22Rv1 (luciferase-tagged, intracardiac) | 50 mg/kg daily | 3 weeks | Significant reduction in the onset and growth of diffuse metastases | [4][7] |
| Nude Mice | 22Rv1 (subcutaneous) | 50 mg/kg daily | 3 weeks | Significant downregulation of PEG10 in tumors | [8] |
| Mice | 22Rv1 (subcutaneous) | 50 mg/kg daily | 20 days | No significant change in animal weight | [8] |
Comparative Analysis: this compound vs. Alternative Approaches
To fully understand the therapeutic potential of this compound, it is crucial to compare its effects with those of other therapeutic strategies, such as the established androgen receptor inhibitor Enzalutamide (B1683756) and the experimental approach of ONECUT2 knockdown.
This compound vs. Enzalutamide
While direct head-to-head preclinical studies are not yet available, a comparison of their mechanisms reveals distinct pathways.[1] Enzalutamide directly targets the androgen receptor, a key driver of prostate cancer growth.[1] In contrast, this compound targets ONECUT2, a transcription factor that suppresses the AR axis.[1] This suggests that this compound may be effective in tumors that have developed resistance to AR-targeted therapies.
Table 3: Mechanistic Comparison of this compound and Enzalutamide
| Feature | This compound | Enzalutamide |
| Primary Target | ONECUT2 (OC2) transcription factor | Androgen Receptor (AR) |
| Mechanism of Action | Binds to the OC2-HOX domain, inhibiting its transcriptional activity.[1] | Competitively binds to the ligand-binding domain of the AR, inhibiting its function.[1] |
| Effect on AR Axis | Indirectly modulates the AR axis by inhibiting its suppressor, OC2.[1] | Directly inhibits AR signaling.[1] |
| Potential in Resistance | May overcome resistance to AR-targeted therapies by targeting a key survival factor in AR-independent states.[8] | Resistance can develop through various mechanisms, including AR mutations and bypass pathways.[9] |
This compound vs. ONECUT2 Knockdown
Comparing the effects of this compound to the genetic knockdown of ONECUT2 (using siRNA or shRNA) is a critical step in validating that the compound's effects are on-target. Studies have shown that this compound phenocopies the effects of ONECUT2 knockdown, leading to decreased cell proliferation, induction of apoptosis, and suppression of metastasis in prostate cancer models.
Table 4: Comparison of Downstream Effects of this compound and ONECUT2 Knockdown
| Downstream Effect | This compound Treatment | ONECUT2 Knockdown (siRNA/shRNA) |
| Cell Growth/Proliferation | Inhibition of cell growth in a dose-dependent manner. | Potent suppression of cell growth. |
| Apoptosis | Induction of apoptosis, marked by increased cleaved Caspase-3 and PARP. | Induction of apoptosis. |
| PEG10 Expression | Time-dependent decrease in PEG10 mRNA and protein expression. | Direct regulation and suppression of PEG10. |
| Androgen Receptor (AR) Axis | Downregulation of AR-regulated genes. | Suppression of the AR transcriptional program. |
Visualizing the Pathways and Protocols
To further clarify the mechanism of action and the experimental procedures used to validate these findings, the following diagrams are provided.
Caption: this compound inhibits ONECUT2, leading to downstream effects on the AR axis, PEG10, apoptosis, and cell growth.
Caption: A general workflow for evaluating the in vitro and in vivo efficacy of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the downstream effects of this compound.
Western Blotting for Apoptosis Markers (Cleaved Caspase-3 and PARP)
-
Cell Culture and Treatment: Prostate cancer cells (e.g., 22Rv1) are cultured in appropriate media and treated with this compound at various concentrations (e.g., 10-20 µM) for a specified duration (e.g., 48-72 hours). A vehicle control (e.g., DMSO) is run in parallel.[5]
-
Protein Extraction: Cells are harvested and lysed using RIPA buffer to extract total protein.[5]
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for cleaved Caspase-3 and cleaved PARP. A loading control, such as β-actin, is also probed.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
Quantitative PCR (qPCR) for PEG10 Gene Expression
-
Cell Culture and Treatment: Prostate cancer cells are treated with this compound as described above.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and cDNA is synthesized using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using primers specific for PEG10 and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative expression of PEG10 is calculated using the ΔΔCt method.
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates and allowed to adhere overnight.[6]
-
Compound Treatment: Cells are treated with serial dilutions of this compound for 48 to 72 hours.[6]
-
Viability Measurement: A viability reagent (e.g., MTT or MTS) is added to each well, and the absorbance is measured using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[6]
In Vivo Xenograft and Metastasis Model
-
Cell Implantation: 22Rv1 cells, sometimes tagged with luciferase for metastasis tracking, are subcutaneously injected into immunodeficient mice.[4][8]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized to receive daily treatment with this compound (e.g., 50 mg/kg via oral gavage) or a vehicle control.[7][8]
-
Monitoring: Tumor volume is measured regularly with calipers. For metastasis models, bioluminescence imaging is used to track the spread of cancer cells.[4][8]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further biomarker analysis, such as immunohistochemistry for PEG10.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Preclinical studies show using enzalutamide is less effective in docetaxel-pretreated than in docetaxel-naïve prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of CSRM617: A Comparative Guide for Researchers
In the landscape of advanced prostate cancer therapeutics, particularly for metastatic castration-resistant prostate cancer (mCRPC), the quest for agents with a favorable therapeutic index is paramount. This guide provides a comprehensive evaluation of the preclinical therapeutic index of CSRM617, a novel inhibitor of the ONECUT2 (OC2) transcription factor.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] this compound's performance is compared with established treatments for mCRPC, including the androgen receptor signaling inhibitors enzalutamide (B1683756) and abiraterone (B193195) acetate, the chemotherapeutic agent docetaxel (B913), and the investigational hypoxia-activated prodrug evofosfamide (B1684547) (TH-302).
This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison based on available preclinical and clinical data to inform future research and development directions.
Executive Summary
This compound is a first-in-class small molecule that selectively targets the ONECUT2 (OC2) transcription factor, a master regulator of androgen receptor networks in mCRPC.[1][15][2][4][5][6][7][8][9][10][11][12] Preclinical studies have demonstrated its potential in inhibiting tumor growth and metastasis in prostate cancer models.[3][4][6][8][12][13] While a quantitative therapeutic index (TI), defined as the ratio of the toxic dose (TD50) to the effective dose (ED50), has not been formally established for this compound, preclinical data suggests a favorable therapeutic window. In mouse models, this compound was well-tolerated at a daily oral dose of 50 mg/kg, a concentration at which it demonstrated significant anti-tumor and anti-metastatic activity without causing notable weight loss in the animals.[3]
This guide will delve into the mechanism of action, efficacy, and safety profile of this compound in comparison to current therapeutic alternatives, providing a framework for its potential positioning in the treatment of advanced prostate cancer.
Comparative Analysis of Therapeutic Agents
The following tables summarize the key efficacy and safety parameters of this compound and its comparators. It is important to note that the data for this compound is preclinical, while the information for enzalutamide, abiraterone, and docetaxel is derived from clinical studies. Evofosfamide data is primarily from preclinical and clinical trials.
Efficacy Comparison
| Parameter | This compound | Enzalutamide | Abiraterone Acetate | Docetaxel | Evofosfamide (TH-302) |
| Target/Mechanism | ONECUT2 (OC2) transcription factor inhibitor.[1][15][2][4][5][6][7][8][9][10][11][12] | Androgen receptor (AR) signaling inhibitor.[16][17][18] | CYP17A1 inhibitor, blocks androgen synthesis.[5][6][19] | Microtubule inhibitor, disrupts mitosis.[2][3][4][20] | Hypoxia-activated prodrug, releases a DNA-alkylating agent in hypoxic tumor regions.[1][21][22][23] |
| Preclinical Efficacy | In Vitro (IC50): 5-20 µM in various prostate cancer cell lines.[7][9] In Vivo: Significant reduction in tumor volume and metastasis in 22Rv1 xenograft model at 50 mg/kg daily oral dose.[3] | N/A (Clinically established) | N/A (Clinically established) | N/A (Clinically established) | In Vitro (IC50): >40 µM (normoxia), 0.1-90 µM (hypoxia).[22] In Vivo: 43-89% tumor growth inhibition in H460 xenografts at 6.25-50 mg/kg.[22] |
| Clinical Efficacy | Not yet in clinical trials.[7] | Metastasis-Free Survival (MFS): Statistically significant improvement in nmCSPC with high-risk BCR.[16] Overall Survival (OS): Improved OS in mCRPC.[18] | Overall Survival (OS): Prolonged median OS by 4.8 months in post-docetaxel mCRPC patients.[19] | Overall Survival (OS): Median OS of 18.9 months in combination with prednisone (B1679067) for hormone-refractory metastatic prostate cancer.[3] | Not yet FDA approved; clinical trial results have been mixed. |
| Approved Dose | N/A | 160 mg once daily.[16] | 1000 mg once daily with prednisone.[5] | 75 mg/m² IV every 3 weeks with prednisone.[2][3] | N/A |
Safety and Tolerability Comparison
| Parameter | This compound (Preclinical) | Enzalutamide (Clinical) | Abiraterone Acetate (Clinical) | Docetaxel (Clinical) | Evofosfamide (TH-302) (Preclinical/Clinical) |
| Reported Toxicity | Well-tolerated in mice at 50 mg/kg daily oral dose with no significant effect on body weight.[3] | Hot flush, musculoskeletal pain, fatigue, diarrhea, asthenia, back pain, arthralgia. Seizures can occur rarely.[16][17] | Mineralocorticoid excess-related adverse events (hypertension, hypokalemia, fluid retention), hepatotoxicity.[5][6] | Neutropenia, febrile neutropenia, anemia, neuropathy, fatigue, nausea, diarrhea, fluid retention.[2] | Myelosuppression (thrombocytopenia, neutropenia), mucositis, skin and nail toxicity. Increased toxicity when administered simultaneously with other chemotherapeutics.[1][23] |
| Therapeutic Window | Appears favorable in preclinical models, with efficacy observed at a well-tolerated dose.[3] | Generally considered to have a favorable therapeutic window, allowing for chronic administration.[18] | Manageable toxicity profile with appropriate monitoring, allowing for long-term treatment.[6] | Narrower therapeutic index compared to AR-targeted agents, with more significant and acute toxicities.[20] | The therapeutic index is dependent on the degree of tumor hypoxia. Systemic toxicity can be a limiting factor.[1][23] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methodologies used to evaluate these compounds, the following diagrams are provided in Graphviz DOT language.
This compound Mechanism of Action
Caption: this compound inhibits the ONECUT2 transcription factor, leading to apoptosis and reduced tumor progression.
General Experimental Workflow for Efficacy Evaluation
References
- 1. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxotere (docetaxel) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. nice.org.uk [nice.org.uk]
- 4. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Zytiga (abiraterone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. Clinical use of abiraterone in the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ONECUT2: a validated drug target and lineage plasticity driver in prostate cancer and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pcf.org [pcf.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. Enzalutamide - Wikipedia [en.wikipedia.org]
- 18. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Abiraterone Improves Survival in Metastatic Prostate Cancer - NCI [cancer.gov]
- 20. Docetaxel in prostate cancer: a familiar face as the new standard in a hormone-sensitive setting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. apexbt.com [apexbt.com]
- 23. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
The CSRM617-Iron Complex: A Novel Approach to ONECUT2 Inhibition in Advanced Cancers
A detailed comparison of the novel small-molecule inhibitor, CSRM617, against genetic methods for targeting the transcription factor ONECUT2, a key driver in treatment-resistant cancers.
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive guide on the efficacy and mechanism of action of this compound, a first-in-class small-molecule inhibitor of the transcription factor ONECUT2 (OC2). This guide provides a detailed comparison of this compound's performance with genetic inhibition methods, supported by experimental data, to validate its role as a promising therapeutic agent, particularly in the context of lethal, metastatic castration-resistant prostate cancer (mCRPC).
Recent studies have illuminated a critical detail of this compound's mechanism: it requires iron to form an active complex, which then effectively inhibits the binding of ONECUT2 to its DNA response element.[1][2] This discovery adds a new layer to the understanding of how this compound exerts its potent anti-cancer effects. This compound directly targets the ONECUT2-HOX domain, a key interaction for its function.[1][3][4]
ONECUT2 has been identified as a master regulator of androgen receptor (AR) networks in mCRPC, acting as a survival factor and a driver of neuroendocrine differentiation, a common mechanism of resistance to androgen-targeted therapies.[1][3] By inhibiting ONECUT2, this compound presents a novel strategy to overcome this resistance.
This comparison guide outlines the performance of the this compound-iron complex against genetic knockdown of ONECUT2 using siRNA and shRNA, providing a benchmark for its specificity and efficacy.
Performance Comparison: this compound-Iron Complex vs. Genetic Inhibition
The following tables summarize the quantitative data on the efficacy of the this compound-iron complex compared to genetic knockdown of ONECUT2.
Table 1: In Vitro Efficacy of ONECUT2 Inhibition
| Parameter | This compound-Iron Complex | Genetic Inhibition (siRNA/shRNA) | Cell Lines | Reference |
| Binding Affinity (Kd) | 7.43 µM | Not Applicable | N/A | [1][4][5] |
| IC50 (Cell Viability) | 5-15 µM (concentration-dependent) | Not specified | PC-3, 22Rv1, LNCaP, C4-2 | [2][5] |
| Apoptosis Induction | Increased cleaved Caspase-3 and PARP | Extensive apoptosis | 22Rv1, LNCaP, C4-2, PC3 | [3][4][5] |
Table 2: In Vivo Efficacy of ONECUT2 Inhibition
| Model | This compound-Iron Complex | Genetic Inhibition (shRNA) | Key Findings | Reference |
| 22Rv1 Xenograft | 50 mg/kg daily administration significantly reduced tumor volume and weight. Well-tolerated. | Not specified | Inhibition of tumor growth | [1][4] |
| 22Rv1 Metastasis Model | 50 mg/kg daily administration significantly reduced the onset and growth of diffuse metastases. | Silencing of OC2 suppressed metastasis. | Inhibition of metastasis | [3][4][6] |
Signaling Pathways and Experimental Workflows
To further elucidate the role of the this compound-iron complex in ONECUT2 inhibition, the following diagrams illustrate the key signaling pathway and a general experimental workflow for its evaluation.
Caption: ONECUT2 signaling pathway and the inhibitory action of the this compound-iron complex.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Detailed Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of the this compound-iron complex to the ONECUT2 protein.
-
Methodology:
-
Recombinant ONECUT2 protein is immobilized on a sensor chip.
-
A series of concentrations of the this compound-iron complex are flowed over the chip surface.
-
The association and dissociation rates are measured by detecting changes in the refractive index at the surface.
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant (koff) to the association rate constant (kon).
-
2. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To measure the effect of the this compound-iron complex on the viability of cancer cell lines.
-
Methodology:
-
Prostate cancer cells (e.g., 22Rv1, LNCaP) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of the this compound-iron complex for a specified period (e.g., 48-72 hours).
-
CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Luminescence is read using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
3. Western Blot for Apoptosis Markers
-
Objective: To detect the induction of apoptosis by analyzing the expression of key apoptotic proteins.
-
Methodology:
-
Cells are treated with the this compound-iron complex or a vehicle control for a specified time.
-
Total protein is extracted from the cells.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for cleaved Caspase-3 and cleaved PARP, followed by incubation with a secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate. An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis induction.
-
4. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the this compound-iron complex in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously injected with human prostate cancer cells (e.g., 22Rv1).
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives daily administration of the this compound-iron complex (e.g., 50 mg/kg), while the control group receives the vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis.
-
Conclusion
The available preclinical data strongly support the this compound-iron complex as a potent and selective inhibitor of ONECUT2. Its ability to phenocopy the anti-cancer effects of genetic ONECUT2 knockdown validates its on-target activity and highlights its therapeutic potential.[6] By directly targeting a key driver of therapy resistance in advanced prostate cancer, the this compound-iron complex represents a promising novel strategy for a patient population with urgent unmet medical needs. Further investigation and clinical development of this compound are warranted.
References
- 1. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Emerging role of ONECUT2 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcf.org [pcf.org]
Safety Operating Guide
Proper Disposal of CSRM617: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the proper disposal of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2.
Hazard Identification and Safety Precautions
This compound hydrochloride is classified as a hazardous substance. All personnel handling this compound must be aware of its potential risks and adhere to prescribed safety measures.
GHS Hazard Classification:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
Signal Word: Warning
A summary of hazard statements and corresponding preventative and response measures is provided in the table below.
| Hazard Statement | Precautionary Statement (Prevention) | Precautionary Statement (Response) |
| H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. | P330: Rinse mouth. |
| H315: Causes skin irritation. | P264: Wash hands thoroughly after handling. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | P337: If eye irritation |
Essential Safety and Logistical Information for Handling CSRM617
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of CSRM617, a selective small-molecule inhibitor of the ONECUT2 transcription factor.[1][2][3] Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of research.
Hazard Identification and Classification
This compound hydrochloride is classified under the Globally Harmonized System (GHS) with the following hazards[4]:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
The signal word for this compound hydrochloride is "Warning".[4]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment to be used when handling this compound. As a novel compound, it should be treated as hazardous until more comprehensive toxicological data is available.[5]
| Protection Type | Equipment | Specification and Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must be ANSI Z87.1-compliant.[5][6] Protects against splashes and airborne particles that can cause serious eye irritation.[4][7] |
| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene recommended) | Double-gloving is advised to prevent skin contact.[8] Always inspect gloves before use and replace them immediately if they are contaminated.[5] |
| Body Protection | Fully fastened laboratory coat | Protects skin and clothing from contamination.[8] For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn.[5] |
| Respiratory Protection | N95 or higher-rated respirator | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles and potential respiratory irritation.[4][8] |
Operational and Disposal Plans
The following protocols provide a step-by-step guide for the safe handling, storage, and disposal of this compound.
Experimental Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
